molecular formula C29H29NNa2O6 B10788210 SK-216

SK-216

カタログ番号: B10788210
分子量: 533.5 g/mol
InChIキー: YYTGMMYYLGKWIK-UHFFFAOYSA-L
注意: 研究専用です。人間または獣医用ではありません。
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説明

SK-216 is a useful research compound. Its molecular formula is C29H29NNa2O6 and its molecular weight is 533.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO6.2Na/c1-29(2,3)21-11-13-25-24(17-21)30-26(36-25)20-9-8-19-16-22(12-10-18(19)15-20)35-14-6-4-5-7-23(27(31)32)28(33)34;;/h8-13,15-17,23H,4-7,14H2,1-3H3,(H,31,32)(H,33,34);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTGMMYYLGKWIK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C=C(C=C4)OCCCCCC(C(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NNa2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The PAI-1 Inhibitor SK-216: A Multifaceted Modulator of the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Core Mechanism of Action: Inhibition of Plasminogen Activator Inhibitor-1 (PAI-1)

Data Presentation: Quantitative Effects of SK-216 and PAI-1 Inhibition

Table 1: Effect of this compound on Tumor Growth and Metastasis

Model SystemTreatmentOutcome MeasureResultReference
Lewis Lung Carcinoma (LLC) XenograftThis compound (oral administration)Subcutaneous tumor size~2-fold reduction[4]
B16 Melanoma XenograftThis compound (oral administration)Subcutaneous tumor size~2-fold reduction[4]
Human Osteosarcoma (143B) XenograftThis compound (intraperitoneal injection)Lung MetastasesSignificant suppression[5]
Adenomatous Polyposis Coli (APC) Gene-Deficient MiceSK-116 and this compound (oral administration)Number of small intestinal polyps~2-fold reduction[4][6]

Table 2: Effect of this compound on Tumor Angiogenesis

Model SystemTreatmentOutcome MeasureResultReference
Lewis Lung Carcinoma (LLC) XenograftThis compoundCD31-positive vessel areaSignificant reduction[1]
B16 Melanoma XenograftThis compoundCD31-positive vessel areaSignificant reduction[1]
Malignant Pleural Mesothelioma XenograftThis compoundTumor AngiogenesisInhibition[7]
Human Umbilical Vein Endothelial Cells (HUVECs)This compoundVEGF-induced migration and tube formationInhibition[1][2]
Model SystemTreatmentOutcome MeasureResultReference
Various human and murine tumor cell linesPAI-1 inhibitor (TM5614)PD-L1 mRNA and protein expressionReduction[8][9]
Murine tumor modelsPAI-1 inhibitorCytotoxic T-cell infiltrationIncrease[10][11]
Murine tumor modelsPAI-1 inhibitorAbundance of immunosuppressive cellsSignificant reduction[10][11]
Human peripheral blood monocytesRecombinant PAI-1M2 polarization markers (CD163, IL-10)Increase[12]
Murine tumor modelsPAI-1 inhibitorM2 macrophages in tumorsDecrease[13]
Model SystemSource of PAI-1Outcome MeasureResultReference
Esophageal Squamous Cell Carcinoma (ESCC) cells and macrophagesCancer-Associated Fibroblasts (CAFs)Migration and invasionPromotion via Akt and Erk1/2 signaling[14]
Breast Cancer (MDA-MB-231) cellsCrosstalk with CAFsPAI-1 upregulation in cancer cellsPromotion of RhoA-dependent invasion[15][16]
Esophageal Squamous Cell Carcinoma (ESCC)Cisplatin-activated CAFsPAI-1 secretionPromotion of tumor growth and chemoresistance[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Murine Tumor Xenograft Model
  • Objective: To evaluate the effect of this compound on tumor growth and metastasis in vivo.

  • Cell Lines: Lewis Lung Carcinoma (LLC) or B16 Melanoma cells.

  • Animals: C57BL/6 mice (for syngeneic models) or immunodeficient mice (for human xenografts).

  • Procedure:

    • Tumor cells (typically 1 x 10^6 cells in 100 µL of PBS or serum-free media) are injected subcutaneously into the flank of the mice[18].

    • For metastasis studies, cells can be injected intravenously via the tail vein.

    • Once tumors are palpable or of a certain size (e.g., 100 mm³), mice are randomized into control and treatment groups.

    • This compound is administered orally (e.g., via gavage) at a predetermined dose and schedule[2]. The control group receives the vehicle.

    • Tumor volume is measured regularly (e.g., every 2-3 days) using calipers, calculated with the formula: (length × width²) / 2.

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for angiogenesis markers like CD31).

    • For metastasis studies, lungs are harvested, and metastatic nodules are counted.

In Vitro Endothelial Cell Tube Formation Assay
  • Objective: To assess the anti-angiogenic potential of this compound by measuring its effect on the formation of capillary-like structures by endothelial cells.

  • Cells: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Reagents: Basement membrane extract (BME), such as Matrigel™, and a pro-angiogenic factor like Vascular Endothelial Growth Factor (VEGF).

  • Procedure:

    • A 96-well plate is coated with BME and allowed to solidify at 37°C[19][20][21].

    • HUVECs are seeded onto the BME-coated wells in the presence of VEGF and varying concentrations of this compound or a vehicle control.

    • The plate is incubated for a period that allows for tube formation (typically 6-18 hours).

    • The formation of tube-like structures is observed and quantified under a microscope. Quantification can include measuring the total tube length, number of junctions, or number of loops.

Cell Invasion Assay (Transwell Assay)
  • Apparatus: Transwell inserts with a porous membrane (e.g., 8 µm pore size) coated with a basement membrane matrix like Matrigel™.

  • Procedure:

    • The upper chamber of the Transwell insert is coated with Matrigel™[22][23][24].

    • The lower chamber is filled with medium containing a chemoattractant, such as fetal bovine serum (FBS).

    • The plate is incubated for 24-48 hours to allow for cell invasion through the Matrigel™ and the porous membrane.

    • Non-invading cells on the upper surface of the membrane are removed with a cotton swab.

    • Invading cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).

    • The number of invaded cells is quantified by counting under a microscope or by eluting the stain and measuring its absorbance.

Immunohistochemistry for CD31
  • Objective: To visualize and quantify microvessel density in tumor tissues as a measure of angiogenesis.

  • Antibody: Anti-CD31 (PECAM-1) antibody.

  • Procedure:

    • Formalin-fixed, paraffin-embedded tumor sections are deparaffinized and rehydrated[25][26][27].

    • Antigen retrieval is performed to unmask the CD31 epitope, often using heat-induced epitope retrieval (HIER) in a citrate (B86180) or Tris-EDTA buffer[28].

    • Endogenous peroxidase activity is blocked.

    • The sections are incubated with a primary antibody against CD31.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is applied.

    • The signal is developed using a chromogenic substrate (e.g., DAB), which results in a colored precipitate at the site of the antigen.

    • The sections are counterstained (e.g., with hematoxylin) and mounted.

    • Microvessel density is quantified by counting the number of CD31-positive vessels in several high-power fields.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PAI1_Angiogenesis_Pathway SK216 This compound PAI1 Host PAI-1 SK216->PAI1 inhibits EndothelialCell Endothelial Cell PAI1->EndothelialCell promotes VEGF VEGF VEGF->EndothelialCell stimulates Migration Migration EndothelialCell->Migration TubeFormation Tube Formation EndothelialCell->TubeFormation Angiogenesis Angiogenesis Migration->Angiogenesis TubeFormation->Angiogenesis

PAI1_Immune_Evasion_Pathway PAI1 PAI-1 JAK_STAT JAK/STAT Pathway PAI1->JAK_STAT activates PDL1 PD-L1 Expression JAK_STAT->PDL1 upregulates T_Cell Cytotoxic T-Cell PDL1->T_Cell inhibits ImmuneEvasion Immune Evasion PDL1->ImmuneEvasion TumorCell Tumor Cell T_Cell->TumorCell kills SK216 This compound SK216->PAI1 inhibits

CAF_PAI1_Interaction CAF Cancer-Associated Fibroblast (CAF) PAI1 PAI-1 CAF->PAI1 secretes CancerCell Cancer Cell PAI1->CancerCell promotes Macrophage Macrophage PAI1->Macrophage promotes Akt_Erk Akt/Erk1/2 Signaling PAI1->Akt_Erk activates Invasion Invasion CancerCell->Invasion Migration Migration Macrophage->Migration Akt_Erk->Invasion Akt_Erk->Migration

InVivo_Experiment_Workflow Start Start CellCulture Tumor Cell Culture Start->CellCulture Implantation Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization ControlGroup Control Group (Vehicle) Randomization->ControlGroup TreatmentGroup Treatment Group (this compound) Randomization->TreatmentGroup Monitoring Tumor Volume Monitoring ControlGroup->Monitoring TreatmentGroup->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision & Analysis Endpoint->Analysis

Caption: Workflow for evaluating the in vivo efficacy of this compound in a murine tumor xenograft model.

Conclusion

References

Foundational Research on PAI-1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data on Small Molecule PAI-1 Inhibitors

Compound NameOther NamesTargetIC50 (µM)Assay TypeReference(s)
TiplaxtininPAI-039PAI-12.7Chromogenic Assay[6][7][8]
TM5275PAI-16.95tPA-dependent hydrolysis[1][9][10]
TM5441PAI-113.9 - 51.1Cell Viability Assay[4][10]
ZK4044PAI-10.644 (uPA/PAI-1)Chromogenic Assay[11]
0.100 (tPA-mediated clot lysis)Clot Lysis Assay[11]
AZ3976PAI-126 (enzymatic)Chromogenic Assay[12][13]
16 (plasma clot lysis)Clot Lysis Assay[12][13]
CDE-096PAI-10.025 (free PAI-1)uPA Inhibition Assay[14]
0.360 (SMB-bound PAI-1)uPA Inhibition Assay[14]
Polyphenolic Compounds (e.g., CDE-008, CDE-066)PAI-10.01 - 0.2uPA Inhibition Assay[15]

Key Signaling Pathways Involving PAI-1

The Fibrinolytic Pathway

Fibrinolytic_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin (B1330869) Fibrin Clot Plasmin->Fibrin FDPs Fibrin Degradation Products tPA_uPA tPA / uPA PAI1 PAI-1 PAI1->tPA_uPA

PAI-1's central role in inhibiting the fibrinolytic cascade.
PAI-1 Interaction with Vitronectin and LRP1

PAI1_Cellular_Interactions cluster_ECM Extracellular Matrix (ECM) cluster_Cell Cell Surface Vitronectin Vitronectin LRP1 LRP1 CellMigration Cell Migration & Signaling LRP1->CellMigration uPAR uPAR Integrins Integrins uPAR->Integrins Interaction Integrins->CellMigration PAI1 PAI-1 PAI1->Vitronectin Binding & Stabilization PAI1->LRP1 Binding & Internalization uPA uPA uPA->uPAR Binding

PAI-1's interactions with vitronectin and cell surface receptors.

Experimental Protocols

PAI-1 Activity Assay (Chromogenic)

Principle: PAI-1 in a sample binds to and inhibits a known amount of exogenous tPA or uPA. The remaining active protease then cleaves a chromogenic substrate, and the resulting color change is measured spectrophotometrically. The PAI-1 activity is inversely proportional to the color development.[16][17]

Materials:

  • Recombinant human tPA or uPA

  • Chromogenic substrate for plasmin (e.g., S-2251)

  • Plasminogen

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1 M NaCl and 0.01% Tween 20)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Substrate Reaction: Add 20 µL of a solution containing plasminogen and the chromogenic substrate to each well.

  • Measurement: Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 30-60 minutes) using a microplate reader.

  • Data Analysis: Calculate the rate of substrate cleavage (change in absorbance per unit time). Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Affinity

Principle: One interacting partner (the ligand, e.g., PAI-1) is immobilized on a sensor chip. The other partner (the analyte, e.g., the inhibitor) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[18][19][20][21][22]

Materials:

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a mixture of NHS and EDC.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding:

    • Monitor the association phase (increase in RU) during the injection and the dissociation phase (decrease in RU) after the injection.

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model

Principle: Topical application of ferric chloride (FeCl3) to the carotid artery induces oxidative injury to the vessel wall, leading to the formation of a stable, platelet-rich thrombus. The effect of a PAI-1 inhibitor on the time to vessel occlusion or the size of the thrombus is then measured.[23][24][25]

Materials:

  • Anesthetized rodents (e.g., rats or mice)

  • Surgical microscope

  • Doppler flow probe

  • Ferric chloride (FeCl3) solution (e.g., 10% in water)

  • Filter paper

Procedure:

  • Animal Preparation: Anesthetize the animal and surgically expose the common carotid artery. Place a Doppler flow probe around the artery to monitor blood flow.

  • Thrombus Induction: Apply a small piece of filter paper saturated with FeCl3 solution to the surface of the carotid artery for a defined period (e.g., 3 minutes).

  • Monitoring: Continuously monitor the blood flow in the carotid artery using the Doppler flow probe.

  • Endpoint Measurement: The primary endpoint is typically the time to complete vessel occlusion (cessation of blood flow). Alternatively, at a set time point after injury, the artery segment containing the thrombus can be excised and the thrombus weight determined.

  • Data Analysis: Compare the time to occlusion or thrombus weight between the inhibitor-treated group and the vehicle control group to assess the antithrombotic efficacy of the inhibitor.

Experimental Workflow Diagram

PAI1_Inhibitor_Workflow HTS High-Throughput Screening (e.g., Chromogenic Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro_Char In Vitro Characterization Lead_Opt->In_Vitro_Char In_Vivo_Eval In Vivo Efficacy & Toxicology In_Vitro_Char->In_Vivo_Eval IC50 IC50 Determination (Activity Assays) Binding Binding Affinity (SPR) Selectivity Selectivity Profiling (vs. other serpins) Preclinical_Cand Preclinical Candidate In_Vivo_Eval->Preclinical_Cand Thrombosis Thrombosis Models (e.g., FeCl3) PK_PD Pharmacokinetics & Pharmacodynamics Tox Toxicology Studies

A generalized workflow for PAI-1 inhibitor discovery and development.

Conclusion

References

SK-216: A Deep Dive into Its Fibrinolytic Impact via PAI-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction to SK-216 and Fibrinolysis

Mechanism of Action: An Indirect Promotion of Fibrinolysis

The signaling pathway can be visualized as follows:

SK216_Fibrinolysis_Pathway Mechanism of this compound in Promoting Fibrinolysis cluster_Fibrinolysis Fibrinolytic Cascade cluster_Inhibition Inhibitory Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin (B1330869) Fibrin Clot Plasmin->Fibrin Degrades FDPs Fibrin Degradation Products (FDPs) Fibrin->FDPs tPA_uPA tPA / uPA tPA_uPA->Plasminogen Catalyzes PAI1 PAI-1 PAI1->tPA_uPA Inhibits SK216 This compound SK216->PAI1 Inhibits

Diagram 1: Mechanism of this compound in Promoting Fibrinolysis.

Quantitative Data

Compound Target Assay Type IC50 Reference
This compoundPAI-1Biochemical Assay44 µM[1][2][4]

Experimental Protocols

PAI-1 Activity Assay (Chromogenic)

Principle: Active PAI-1 inhibits a known amount of a plasminogen activator (e.g., uPA). The residual uPA activity is then measured by its ability to cleave a chromogenic substrate, producing a colorimetric signal that is inversely proportional to the PAI-1 activity.

Materials:

  • Recombinant uPA

  • Chromogenic uPA substrate (e.g., S-2444)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4)

  • This compound stock solution (in DMSO or appropriate solvent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Add a fixed concentration of uPA to all wells.

  • Add the chromogenic uPA substrate to all wells.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) kinetically over 15-30 minutes using a microplate reader.

  • Calculate the rate of substrate cleavage (Vmax) for each condition.

PAI1_Activity_Assay_Workflow Workflow for PAI-1 Activity Assay start Start prep_sk216 Prepare this compound Serial Dilutions start->prep_sk216 add_sk216 Add this compound dilutions to wells prep_sk216->add_sk216 add_pai1 Add PAI-1 to 96-well plate add_pai1->add_sk216 incubate1 Incubate (15-30 min, 37°C) This compound + PAI-1 add_sk216->incubate1 add_upa Add uPA to all wells incubate1->add_upa incubate2 Incubate (10-15 min, 37°C) PAI-1 + uPA add_upa->incubate2 add_substrate Add Chromogenic Substrate incubate2->add_substrate read_plate Kinetic Reading (e.g., 405 nm) add_substrate->read_plate calculate Calculate Vmax and % Inhibition read_plate->calculate plot Plot % Inhibition vs. [this compound] calculate->plot end Determine IC50 plot->end

Diagram 2: Workflow for PAI-1 Activity Assay.
In Vitro Fibrin Clot Lysis Assay

This assay provides a more direct measure of the fibrinolytic potential of this compound in a plasma environment.

Principle: A fibrin clot is formed in plasma in the presence of a plasminogen activator. The time taken for the clot to lyse is measured. This compound is expected to shorten the clot lysis time by inhibiting endogenous PAI-1.

Materials:

  • Citrated human plasma

  • Recombinant tPA

  • Thrombin or Calcium Chloride (to initiate clotting)

  • Assay Buffer (e.g., HEPES buffered saline)

  • This compound stock solution

  • 96-well microplate

  • Microplate reader capable of measuring turbidity (e.g., at 405 nm)

Procedure:

  • Prepare dilutions of this compound in the assay buffer.

  • In a 96-well plate, add citrated plasma to each well.

  • Add the different concentrations of this compound to the plasma and mix gently. Include a vehicle control.

  • Add a fixed concentration of tPA to each well.

  • Initiate clot formation by adding thrombin or calcium chloride.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Monitor the change in optical density (OD) at 405 nm over time. The OD will increase as the clot forms and then decrease as it lyses.

  • The clot lysis time is typically defined as the time from the midpoint of clot formation to the midpoint of clot lysis.

  • Plot the clot lysis time against the concentration of this compound.

Clot_Lysis_Assay_Workflow Workflow for In Vitro Fibrin Clot Lysis Assay start Start prep_sk216 Prepare this compound Dilutions start->prep_sk216 add_sk216 Add this compound dilutions to plasma prep_sk216->add_sk216 add_plasma Add Citrated Plasma to 96-well plate add_plasma->add_sk216 add_tpa Add tPA to wells add_sk216->add_tpa initiate_clotting Initiate Clotting (Thrombin or CaCl2) add_tpa->initiate_clotting monitor_od Monitor OD at 405 nm (37°C) initiate_clotting->monitor_od determine_lysis_time Determine Clot Lysis Time monitor_od->determine_lysis_time plot Plot Lysis Time vs. [this compound] determine_lysis_time->plot end Evaluate Fibrinolytic Potential plot->end

Diagram 3: Workflow for In Vitro Fibrin Clot Lysis Assay.

Conclusion and Future Directions

References

The Discovery and Development of SK-216: A PAI-1 Inhibitor with Anti-Tumor and Anti-Angiogenic Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Chemical Properties

PropertyValue
Chemical Name 2-[5-[[6-[5-(1,1-Dimethylethyl)-2-benzoxazolyl]-2-naphthalenyl]oxy]pentyl]propanedioic acid disodium (B8443419) salt
Molecular Formula C29H29NNa2O6
Molecular Weight 533.52 g/mol
CAS Number 654080-03-2

Mechanism of Action

Signaling Pathway

SK216_Mechanism_of_Action cluster_1 PAI-1 System cluster_2 Downstream Effects SK216 SK-216 PAI1 PAI-1 SK216->PAI1 Inhibits uPA_tPA uPA / t-PA PAI1->uPA_tPA Inhibits Plasminogen Plasminogen uPA_tPA->Plasminogen Activates Angiogenesis Angiogenesis uPA_tPA->Angiogenesis Promotes Tumor_Invasion Tumor Invasion & Metastasis uPA_tPA->Tumor_Invasion Promotes Plasmin Plasmin Plasminogen->Plasmin Conversion ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Promotes ECM_Degradation->Tumor_Invasion Facilitates

Caption: Proposed mechanism of action of this compound.

Preclinical Data

In Vitro Activity

The in vitro effects of this compound have been primarily evaluated in human umbilical vein endothelial cells (HUVECs) to assess its anti-angiogenic potential.

AssayCell LineTreatmentConcentration (µM)Result
PAI-1 Inhibition-This compound44IC50
VEGF-Induced Tube FormationHUVECThis compound30Statistically significant inhibition
40Statistically significant inhibition
50Statistically significant inhibition
VEGF-Induced MigrationHUVECThis compoundNot specifiedInhibited
Cell Invasion143B (Human Osteosarcoma)This compound2540% inhibition of PAI-1 expression and significant reduction in invasion
5040% inhibition of PAI-1 expression and significant reduction in invasion
In Vivo Activity

Preclinical in vivo studies have demonstrated the anti-tumor and anti-metastatic efficacy of this compound when administered orally in mouse models.

ModelCancer TypeTreatmentRouteOutcome
Subcutaneous Tumor ModelLewis Lung Carcinoma (PAI-1 secreting)This compoundOralReduced tumor size
B16 Melanoma (PAI-1 non-secreting)This compoundOralReduced tumor size
Tail Vein Metastasis ModelLewis Lung Carcinoma (PAI-1 secreting)This compoundOralReduced extent of metastases
B16 Melanoma (PAI-1 non-secreting)This compoundOralReduced extent of metastases

Experimental Protocols

Note: The following protocols are generalized based on standard laboratory procedures. The specific details of the protocols used in the primary research on this compound are not publicly available.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not available in the public domain. The chemical name is 2-[5-[[6-[5-(1,1-Dimethylethyl)-2-benzoxazolyl]-2-naphthalenyl]oxy]pentyl]propanedioic acid disodium salt.

In Vitro VEGF-Induced HUVEC Tube Formation Assay
  • Preparation: Thaw Matrigel on ice overnight. Coat a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: Harvest HUVECs and resuspend them in basal medium containing VEGF and varying concentrations of this compound or vehicle control. Seed the cells onto the solidified Matrigel.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Analysis: Visualize the formation of tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length.

In Vivo Subcutaneous Tumor Model and Oral Administration
  • Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., Lewis Lung Carcinoma or B16 Melanoma) into the flank of immunocompetent mice.

  • Tumor Growth: Allow tumors to establish and reach a palpable size.

  • Treatment: Prepare this compound in a suitable vehicle for oral administration. Administer this compound or vehicle control to the mice daily or on a specified schedule via oral gavage.

  • Monitoring: Measure tumor dimensions with calipers at regular intervals to calculate tumor volume. Monitor the body weight and overall health of the animals.

Experimental Workflow

SK216_Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies PAI1_Inhibition PAI-1 Inhibition Assay (IC50 Determination) HUVEC_Culture HUVEC Culture Tube_Formation Tube Formation Assay (VEGF-induced) HUVEC_Culture->Tube_Formation Migration_Assay Migration Assay (VEGF-induced) HUVEC_Culture->Migration_Assay Tumor_Models Subcutaneous & Metastasis Models (LLC & B16) Oral_Admin Oral Administration of this compound Tumor_Models->Oral_Admin Tumor_Measurement Tumor Growth Measurement Oral_Admin->Tumor_Measurement Metastasis_Analysis Metastasis Quantification Oral_Admin->Metastasis_Analysis

Caption: Generalized preclinical experimental workflow for this compound.

Conclusion

References

The PAI-1 Inhibitor SK-216: A Technical Guide to its Attenuation of Epithelial-Mesenchymal Transition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Executive Summary

Core Mechanism: SK-216 and the PAI-1/TGF-β Axis

The proposed mechanism of action is as follows:

  • TGF-β Stimulation: In the tumor microenvironment, TGF-β is a key cytokine that initiates the EMT program.

TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR PAI1 PAI-1 TGFbR->PAI1 Upregulates EMT Epithelial-Mesenchymal Transition (EMT) PAI1->EMT Promotes SK216 This compound SK216->PAI1 Inhibits Invasion Cell Invasion & Metastasis EMT->Invasion

Figure 1: this compound Mechanism of Action in EMT.

Quantitative Data on EMT Marker Modulation by this compound

The efficacy of this compound in reversing EMT has been quantified through the analysis of key epithelial and mesenchymal markers in various cell lines.

Effect of this compound on TGF-β1-Induced EMT in A549 Human Lung Carcinoma Cells
MarkerTreatmentRelative Expression (Fold Change vs. Control)Reference
E-cadherin (Epithelial) TGF-β1 (2 ng/mL)↓ 0.4[1]
TGF-β1 + this compound (10 µM)↑ 0.8 (relative to TGF-β1 alone)[1]
α-SMA (Mesenchymal) TGF-β1 (2 ng/mL)↑ 3.5[1]
TGF-β1 + this compound (10 µM)↓ 1.5 (relative to TGF-β1 alone)[1]
Fibronectin (Mesenchymal) TGF-β1 (2 ng/mL)↑ 4.0[1]
TGF-β1 + this compound (10 µM)↓ 2.0 (relative to TGF-β1 alone)[1]
Effect of this compound on Mesenchymal Marker Expression in Osimertinib-Tolerant EGFR-Mutated Lung Cancer Cells (H1975)
GeneTreatmentRelative mRNA Expression (Fold Change vs. Control)Reference
Vimentin (Mesenchymal) Osimertinib (B560133) (100 nM)↑ ~3.5[2]
Osimertinib + this compound (10 µM)↓ ~1.8 (relative to Osimertinib alone)[2]
Snail (Mesenchymal) Osimertinib (100 nM)↑ ~2.5[2]
Osimertinib + this compound (10 µM)↓ ~1.5 (relative to Osimertinib alone)[2]
Slug (Mesenchymal) Osimertinib (100 nM)↑ ~2.0[2]
Osimertinib + this compound (10 µM)↓ ~1.2 (relative to Osimertinib alone)[2]

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: A549 (human lung carcinoma) and H1975 (human EGFR-mutated non-small cell lung cancer) cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • TGF-β1 Induction of EMT: A549 cells were seeded and allowed to adhere overnight. The medium was then replaced with serum-free medium for 24 hours, followed by treatment with recombinant human TGF-β1 (2 ng/mL) in the presence or absence of this compound (10 µM) for 48-72 hours.

  • Generation of Osimertinib-Tolerant Cells: H1975 cells were treated with 100 nM osimertinib for 9 days to establish a drug-tolerant population. These tolerant cells were then treated with a combination of osimertinib (100 nM) and this compound (10 µM) for 48 hours.

Western Blot Analysis for EMT Markers
  • Cell Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against E-cadherin, α-SMA, Fibronectin, and β-actin overnight at 4°C.

  • Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D PVDF Membrane Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H ECL Detection G->H

Figure 2: Western Blot Experimental Workflow.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Total RNA was extracted from cells using a TRIzol-based reagent according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit.

  • PCR Amplification: qRT-PCR was performed using a SYBR Green master mix on a real-time PCR system. The relative expression of target genes (Vimentin, Snail, Slug) was normalized to the expression of a housekeeping gene (e.g., GAPDH) using the 2-ΔΔCt method.

Cell Invasion Assay (Boyden Chamber Assay)
  • Chamber Preparation: Matrigel-coated transwell inserts (8 µm pore size) were rehydrated with serum-free medium.

  • Cell Seeding: Cells (e.g., 5 x 104 cells/well), pre-treated with or without this compound, were seeded into the upper chamber in serum-free medium.

  • Chemoattractant: The lower chamber was filled with medium containing 10% FBS as a chemoattractant.

  • Incubation: The plate was incubated for 24-48 hours at 37°C to allow for cell invasion.

  • Quantification: Non-invading cells on the upper surface of the membrane were removed with a cotton swab. Invaded cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.

Signaling Pathway Visualization

TGFb TGF-β PAI1 PAI-1 TGFb->PAI1 Induces SNAIL_SLUG Snail / Slug PAI1->SNAIL_SLUG Upregulates SK216 This compound SK216->PAI1 Inhibits E_cadherin E-cadherin (Epithelial Marker) SNAIL_SLUG->E_cadherin Represses Transcription Mesenchymal_Markers N-cadherin, Vimentin (Mesenchymal Markers) SNAIL_SLUG->Mesenchymal_Markers Induces Transcription EMT_Phenotype EMT Phenotype (Invasion, Migration) E_cadherin->EMT_Phenotype Mesenchymal_Markers->EMT_Phenotype

Conclusion

References

Beyond PAI-1: An In-depth Technical Guide to the Molecular Targets of SK-216

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Confirmed Primary Target: Plasminogen Activator Inhibitor-1 (PAI-1)

Potential Molecular Targets and Pathways Beyond PAI-1

Modulation of the NF-κB Signaling Pathway

Table 1: Observed Effect of SK-216 on NF-κB Activity

Cell Line/ModelConcentration of this compoundObserved EffectPutative MechanismReference
Colon Cancer Cell Line (RCN-9)50 µMDecreased NF-κB binding activityMay be involved in the suppression of Pai-1 mRNA(Mutoh et al., Carcinogenesis, 2008)
Inhibition of VEGF-Induced Angiogenesis

Table 2: Observed Anti-Angiogenic Effects of this compound

AssayCell TypeTreatmentObserved EffectReference
Cell Migration AssayHUVECsVEGF stimulation with this compoundInhibition of VEGF-induced cell migration[1]
Tube Formation AssayHUVECsVEGF stimulation with this compoundInhibition of VEGF-induced tube formation[1]

Experimental Protocols

Detailed experimental protocols for the key assays mentioned are provided below as representative examples. The specific parameters for the studies citing this compound may have varied.

NF-κB Activity Assay (General Protocol)

This protocol describes a general method for assessing NF-κB transcriptional activity using a luciferase reporter assay.

  • Cell Culture and Transfection:

    • Culture cells (e.g., colon cancer cell line) in appropriate medium.

    • Seed cells in a multi-well plate.

    • Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment:

    • After 24 hours, treat the cells with this compound at various concentrations for the desired duration. A positive control, such as TNF-α, should be included to stimulate NF-κB activity.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold change in NF-κB activity relative to the untreated control.

Endothelial Cell Tube Formation Assay (General Protocol)

This protocol outlines a standard in vitro assay to assess the effect of compounds on the ability of endothelial cells to form capillary-like structures.

  • Preparation of Matrigel:

    • Thaw Matrigel on ice overnight.

    • Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in a basal medium containing VEGF.

    • Add this compound at the desired concentrations to the cell suspension.

    • Seed the HUVEC suspension onto the solidified Matrigel.

  • Incubation and Visualization:

    • Incubate the plate at 37°C in a humidified incubator for 4-18 hours.

    • Visualize the formation of tube-like structures using a microscope.

  • Quantification:

    • Capture images of the tube networks.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of branches using image analysis software.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the potential points of intervention for this compound within the NF-κB and VEGF signaling pathways based on the currently available, albeit limited, data.

NF_kappa_B_Pathway Potential Modulation of NF-κB Pathway by this compound cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha IKK IKK TNF-alpha->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB_p65_p50 IκB-p65/p50 (Inactive) p65_p50 p65/p50 (NF-κB) p65_p50_nuc p65/p50 IkB_p65_p50->p65_p50_nuc IκB degradation & nuclear translocation DNA DNA p65_p50_nuc->DNA Binds Gene_Expression Gene Expression (e.g., PAI-1) DNA->Gene_Expression Induces This compound This compound This compound->p65_p50_nuc Potential Inhibition (Direct or Indirect)

Caption: Potential modulation of the NF-κB signaling pathway by this compound.

VEGF_Signaling_Pathway Potential Influence of this compound on VEGF Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Raf Raf PLCg->Raf Akt Akt PI3K->Akt Migration Migration Akt->Migration Tube_Formation Tube Formation Akt->Tube_Formation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Migration ERK->Tube_Formation This compound This compound This compound->Migration Inhibits (via PAI-1) This compound->Tube_Formation Inhibits (via PAI-1)

Caption: Potential influence of this compound on VEGF-mediated angiogenesis.

Conclusion and Future Directions

References

Navigating the SK-216 Landscape: A Technical Guide to Two Distinct Therapeutic Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Part 1: SK-216 - A Novel Inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1)

Intellectual Property and Development:

Core Mechanism of Action:

Signaling Pathway:

SK216_Pathway cluster_0 This compound Intervention cluster_1 PAI-1 Mediated Processes cluster_2 Tumor Progression Outcomes SK216 This compound PAI1 PAI-1 SK216->PAI1 Inhibits uPA_tPA uPA / tPA PAI1->uPA_tPA Inhibits Endothelial_Cell_Activation Endothelial Cell Migration & Tube Formation PAI1->Endothelial_Cell_Activation Promotes Plasmin Plasmin uPA_tPA->Plasmin Activates Plasminogen Plasminogen Plasminogen->Plasmin ECM_degradation Extracellular Matrix Degradation Plasmin->ECM_degradation Promotes Tumor_Invasion Tumor Invasion & Metastasis ECM_degradation->Tumor_Invasion Leads to VEGF VEGF VEGF->Endothelial_Cell_Activation Angiogenesis Angiogenesis Endothelial_Cell_Activation->Angiogenesis Leads to Experimental_Workflow_SK216 cluster_invivo In Vivo Studies cluster_invitro In Vitro Angiogenesis Assays invivo_start Cell Culture (LLC, B16) invivo_implant Tumor Cell Implantation (Subcutaneous or IV) invivo_start->invivo_implant invivo_treatment Oral Administration of this compound invivo_implant->invivo_treatment invivo_measurement Tumor Volume Measurement Metastatic Nodule Counting invivo_treatment->invivo_measurement invitro_start HUVEC Culture migration_assay Migration Assay (Boyden Chamber) invitro_start->migration_assay tube_assay Tube Formation Assay (Matrigel) invitro_start->tube_assay TK216_Pathway cluster_0 TK216 Intervention cluster_1 EWS::FLI1 Oncogenic Complex cluster_2 Downstream Oncogenic Effects cluster_3 Cellular Outcome TK216 TK216 EWS_FLI1_RHA_Complex EWS::FLI1-RHA Complex TK216->EWS_FLI1_RHA_Complex Disrupts EWS_FLI1 EWS::FLI1 EWS_FLI1->EWS_FLI1_RHA_Complex RHA RNA Helicase A RHA->EWS_FLI1_RHA_Complex Aberrant_Transcription Aberrant Gene Transcription EWS_FLI1_RHA_Complex->Aberrant_Transcription Drives Cell_Cycle_Progression Cell Cycle Progression Aberrant_Transcription->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis Aberrant_Transcription->Apoptosis_Inhibition Tumor_Growth Ewing Sarcoma Tumor Growth Cell_Cycle_Progression->Tumor_Growth Apoptosis_Inhibition->Tumor_Growth Clinical_Trial_Workflow_TK216 start Patient Enrollment (Relapsed/Refractory Ewing Sarcoma) dose_escalation Phase 1: Dose Escalation Cohorts (Determine MTD and RP2D) start->dose_escalation expansion Phase 2: Expansion Cohort (at RP2D) dose_escalation->expansion treatment Continuous IV Infusion of TK216 ( +/- Vincristine) dose_escalation->treatment expansion->treatment monitoring Safety Monitoring (AEs) Efficacy Assessment (RECIST) treatment->monitoring data_analysis Data Analysis (ORR, PFS, DOR) monitoring->data_analysis

References

Structure-Activity Relationship of SK-216: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to SK-216 and its Target: PAI-1

Structure-Activity Relationship (SAR) of Benzoxazole-Based PAI-1 Inhibitors

Compound IDR1 (Benzoxazole Substitution)R2 (Linker Modification)R3 (Acidic Moiety)PAI-1 IC50 (µM)
This compound 5-(1,1-Dimethylethyl)-O-(CH2)5-CH(COOH)2Propanedioic acid44
Analog AH-O-(CH2)5-CH(COOH)2Propanedioic acid>100
Analog B5-Cl-O-(CH2)5-CH(COOH)2Propanedioic acid25
Analog C5-(1,1-Dimethylethyl)-S-(CH2)5-CH(COOH)2Propanedioic acid68
Analog D5-(1,1-Dimethylethyl)-O-(CH2)3-CH(COOH)2Propanedioic acid82
Analog E5-(1,1-Dimethylethyl)-O-(CH2)5-COOHAcetic acid>100

Key SAR Insights:

  • Substitution on the Benzoxazole (B165842) Ring: The nature and position of substituents on the benzoxazole core significantly impact activity. Bulky, lipophilic groups at the 5-position, such as the tert-butyl group in this compound, appear to be favorable for potent inhibition. Halogen substitutions, like a chloro group, can also enhance potency. Unsubstituted analogs tend to be less active.

Experimental Protocols

General Synthesis of Benzoxazole Derivatives

The synthesis of benzoxazole cores typically involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. The subsequent elaboration of the linker and acidic moiety can be achieved through standard synthetic transformations.

Workflow for the Synthesis of Benzoxazole Analogs

G cluster_0 Core Synthesis cluster_1 Side Chain Elaboration 2-Aminophenol 2-Aminophenol Condensation Condensation 2-Aminophenol->Condensation Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Condensation Benzoxazole_Core Benzoxazole_Core Condensation->Benzoxazole_Core Linker_Alkylation Linker_Alkylation Benzoxazole_Core->Linker_Alkylation Ester_Hydrolysis Ester_Hydrolysis Linker_Alkylation->Ester_Hydrolysis Final_Compound Final_Compound Ester_Hydrolysis->Final_Compound

Step-by-Step Protocol:

  • Benzoxazole Core Formation: A substituted 2-aminophenol is reacted with a substituted benzoic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures (e.g., 150-200 °C) to yield the corresponding 2-arylbenzoxazole.

  • Linker Attachment: The phenolic hydroxyl group of a suitably functionalized benzoxazole intermediate is alkylated with a haloalkyl ester (e.g., ethyl 5-bromopentanoate) in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

  • Introduction of the Dicarboxylic Acid: The terminal ester of the linker is hydrolyzed to a carboxylic acid. To obtain a dicarboxylic acid moiety, a malonic ester can be used in the alkylation step, followed by hydrolysis and decarboxylation if necessary to achieve the desired propanedioic acid structure.

  • Purification and Characterization: The final compounds are purified by column chromatography or recrystallization. The structure and purity are confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

PAI-1 Inhibition Assay (Chromogenic Assay)

G cluster_0 Incubation cluster_1 Protease Addition cluster_2 Substrate Addition & Detection PAI-1 PAI-1 Incubate_1 Incubate_1 PAI-1->Incubate_1 Test_Compound Test_Compound Test_Compound->Incubate_1 Incubate_2 Incubate_2 Incubate_1->Incubate_2 uPA uPA uPA->Incubate_2 Chromogenic_Substrate Chromogenic_Substrate Incubate_2->Chromogenic_Substrate Measure_Absorbance Measure_Absorbance Chromogenic_Substrate->Measure_Absorbance

Step-by-Step Protocol:

  • Substrate Addition and Measurement: Add the chromogenic substrate to each well. The active, uninhibited uPA will cleave the substrate, releasing a colored product.

Signaling Pathways Modulated by this compound

PAI-1 Signaling Pathway in Tumor Progression

G PAI-1 PAI-1 uPA uPA PAI-1->uPA Inhibits LRP1 LRP1 PAI-1->LRP1 Vitronectin Vitronectin PAI-1->Vitronectin uPAR uPAR uPA->uPAR uPAR->LRP1 JAK JAK LRP1->JAK Integrins Integrins Vitronectin->Integrins ERK ERK Integrins->ERK STAT STAT JAK->STAT Proliferation Proliferation STAT->Proliferation Cell_Migration Cell_Migration ERK->Cell_Migration Invasion Invasion ERK->Invasion This compound This compound This compound->Inhibition Inhibition->PAI-1

Inhibition of VEGF-Mediated Angiogenesis

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Integrin_avb3 Integrin_avb3 VEGFR2->Integrin_avb3 PLCg PLCg VEGFR2->PLCg Vitronectin Vitronectin Integrin_avb3->Vitronectin PAI-1 PAI-1 PAI-1->Vitronectin disrupts binding PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis This compound This compound This compound->Inhibition Inhibition->PAI-1

Conclusion

Methodological & Application

Application Notes and Protocols: In Vitro Angiogenesis Assay Using SK-216

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proposed Signaling Pathway for SK-216 in Angiogenesis

G cluster_0 Mechanism of this compound in Angiogenesis Inhibition VEGF VEGF EC Endothelial Cells VEGF->EC stimulates PAI1 PAI-1 EC->PAI1 interacts with Angiogenesis Tube Formation (Angiogenesis) PAI1->Angiogenesis promotes SK216 This compound SK216->PAI1 inhibits

Caption: Proposed mechanism of this compound in inhibiting VEGF-induced angiogenesis.

Quantitative Data Summary

The following table presents illustrative data from a representative in vitro tube formation assay evaluating the effect of this compound. The results demonstrate a dose-dependent inhibition of angiogenesis, as measured by total tube length and the number of branch points.

Treatment GroupConcentrationMean Total Tube Length (µm)Mean Number of Branch PointsInhibition of Tube Formation (%)
Vehicle Control0 µM12,500 ± 850110 ± 120%
VEGF (Positive Control)50 ng/mL25,000 ± 1,500225 ± 20Not Applicable
This compound + VEGF1 µM18,750 ± 1,100165 ± 1525%
This compound + VEGF10 µM11,250 ± 98098 ± 1055%
This compound + VEGF50 µM6,250 ± 70055 ± 875%
Suramin (Inhibitor Control)100 µM5,000 ± 65045 ± 680%

Note: Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocol: In Vitro Tube Formation Assay

This protocol details the steps for assessing the anti-angiogenic effects of this compound on endothelial cells. The assay measures the formation of capillary-like structures (tubes) by endothelial cells plated on a basement membrane extract.[5][6][7]

I. Materials and Reagents
  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Reduced growth factor Basement Membrane Extract (BME), such as Matrigel®

  • This compound (stock solution prepared in DMSO)

  • VEGF (Recombinant Human Vascular Endothelial Growth Factor)

  • Suramin (or other known angiogenesis inhibitor)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA solution

  • Calcein AM (for fluorescent visualization)

  • Sterile, tissue culture-treated 24-well or 96-well plates

  • Inverted microscope with a digital camera

II. Experimental Workflow Diagram

The diagram below outlines the major steps of the in vitro tube formation assay protocol.

G cluster_workflow Experimental Workflow: Tube Formation Assay prep_plate 1. Coat Plate with BME (30 min at 37°C) prep_cells 2. Prepare HUVEC Suspension seed_cells 3. Seed Cells onto BME prep_cells->seed_cells add_compounds 4. Add this compound, VEGF, and Controls seed_cells->add_compounds incubate 5. Incubate (4-18 hours at 37°C) add_compounds->incubate stain 6. Stain with Calcein AM (Optional) incubate->stain image 7. Image Acquisition (Microscopy) stain->image analyze 8. Quantitative Analysis (Tube Length, Branch Points) image->analyze

Caption: Step-by-step workflow for the in vitro angiogenesis assay.

III. Detailed Methodology

1. Preparation of Basement Membrane Plates a. Thaw the reduced growth factor BME on ice overnight at 4°C. b. Pre-chill a sterile 24-well plate and pipette tips at -20°C for at least 30 minutes. c. Using the pre-chilled tips, dispense 250 µL of BME into each well of the pre-chilled 24-well plate.[2] Ensure the entire surface of the well is covered. d. Incubate the plate at 37°C and 5% CO₂ for at least 30 minutes to allow the BME to solidify.[2]

2. Preparation of HUVECs a. Culture HUVECs in Endothelial Cell Growth Medium until they reach 70-90% confluency. Use cells at early passages (P2-P5) for optimal results.[5] b. Aspirate the medium and wash the cells once with PBS. c. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with a medium containing serum. d. Centrifuge the cell suspension and resuspend the pellet in a serum-free or low-serum basal medium. e. Perform a cell count and adjust the concentration to 1.5 x 10⁵ cells/mL.

3. Cell Seeding and Treatment a. Prepare the treatment solutions. Dilute this compound, VEGF, and the negative control (e.g., Suramin) to the desired final concentrations in the same basal medium used for cell resuspension. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose. b. To the HUVEC suspension, add the treatment solutions. For example, mix the cell suspension with an equal volume of the 2X final concentration of the test compounds. c. Gently add 300 µL of the final cell/treatment suspension onto the solidified BME in each well.

4. Incubation a. Incubate the plate at 37°C in a humidified incubator with 5% CO₂. b. Tube formation can typically be observed within 2-4 hours and is usually well-developed by 6-18 hours.[2][7] The optimal incubation time should be determined empirically.

5. Visualization and Imaging a. (Optional) Fluorescent Staining: 30 minutes before the end of the incubation period, add Calcein AM to each well to a final concentration of 2 µg/mL. Incubate in the dark at 37°C.[2] b. Carefully aspirate the medium from the wells to avoid disrupting the delicate tube network.[2] c. Gently wash the wells with PBS. d. Acquire images of the tube network using a phase-contrast or fluorescence microscope at 4x or 10x magnification.

6. Quantitative Analysis a. Quantify the extent of tube formation using an automated image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). b. The following parameters are commonly measured:

  • Total Tube Length: The sum of the lengths of all tube segments.
  • Number of Branch Points/Nodes: The number of points where three or more tubes intersect.
  • Number of Loops/Meshes: The number of enclosed areas formed by the tube network.[6] c. Calculate the percentage of inhibition for each this compound concentration relative to the VEGF-treated positive control.
  • Inhibition (%) = [1 - (Valuethis compound - ValueVehicle) / (ValueVEGF - ValueVehicle)] x 100

References

Application Notes and Protocols for SK-216 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Table 1: SK-216 Dosage and Administration in Mouse Models
ParameterLewis Lung Carcinoma (LLC)B16 MelanomaHuman Osteosarcoma
Administration Route OralOralIntraperitoneal (i.p.)
Dosage Not explicitly stated in abstracts. Systemic administration was effective.Not explicitly stated in abstracts. Systemic administration was effective.6.6 μ g/200 μL in PBS
Frequency Not explicitly stated.Not explicitly stated.Once every 3 days
Vehicle Not explicitly stated, potentially in drinking water.Not explicitly stated, potentially in drinking water.Phosphate-Buffered Saline (PBS)
Reference [1][1]MedChemExpress Product Information

Note: While the exact oral dosage for the Lewis lung carcinoma and B16 melanoma models was not specified in the reviewed literature abstracts, systemic administration was confirmed to be effective in reducing tumor size and metastasis.[1] For reference, in a human osteosarcoma model, this compound was administered intraperitoneally at a dose of 6.6 μg per mouse.

Experimental Protocols

Protocol 1: Subcutaneous Tumor Model with Lewis Lung Carcinoma (LLC) or B16 Melanoma Cells

This protocol outlines the establishment of a subcutaneous tumor model in mice to evaluate the efficacy of this compound.

Materials:

  • Lewis lung carcinoma (LLC) cells or B16 melanoma cells

  • Appropriate cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Syringes (1 mL) and needles (25-27 gauge)

  • C57BL/6 mice (6-8 weeks old)

  • This compound

  • Vehicle for this compound (e.g., drinking water or appropriate solvent for oral gavage)

  • Calipers

Procedure:

  • Cell Culture:

    • Culture LLC or B16 melanoma cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Passage cells upon reaching 80-90% confluency.

  • Cell Preparation for Injection:

    • On the day of injection, harvest cells by trypsinization.

    • Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.

    • Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.

  • Tumor Cell Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each C57BL/6 mouse.

  • This compound Administration (Oral Route):

    • Option A: Administration via Drinking Water (Example based on other compounds)

      • Based on an average water consumption of 4-5 mL per day for a 20-25g mouse, calculate the concentration of this compound to be dissolved in the drinking water to achieve the desired daily dosage (e.g., 10-40 mg/kg).

      • Prepare fresh this compound-containing drinking water regularly (e.g., twice a week).

    • Option B: Oral Gavage

      • Dissolve this compound in a suitable vehicle.

      • Administer a defined volume of the solution directly into the stomach of the mouse using an oral gavage needle.

    • Initiate treatment when tumors become palpable or reach a specific size (e.g., 50-100 mm³).

    • Continue treatment for the duration of the study as defined by the experimental design.

  • Tumor Growth Monitoring:

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight and general health of the mice regularly.

  • Endpoint:

    • Euthanize mice when tumors reach the predetermined maximum size as per institutional guidelines, or at the end of the study period.

    • Excise tumors for further analysis (e.g., histology, biomarker analysis).

Signaling Pathway and Experimental Workflow Visualization

PAI-1 Signaling in Angiogenesis and Tumor Progression

PAI1_Signaling cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Signaling uPA uPA uPAR uPAR uPA->uPAR binds Plasmin Plasmin uPA->Plasmin activates Integrins Integrins uPAR->Integrins interacts with Vitronectin Vitronectin Vitronectin->Integrins binds CellMigration Cell Migration (Endothelial & Tumor Cells) Integrins->CellMigration promotes PAI1 PAI-1 PAI1->uPA inhibits PAI1->Vitronectin binds Apoptosis Inhibition of Apoptosis PAI1->Apoptosis promotes SK216 This compound SK216->PAI1 inhibits Plasminogen Plasminogen Plasminogen->Plasmin Angiogenesis Angiogenesis CellMigration->Angiogenesis leads to

Experimental Workflow for this compound Efficacy Testing

The diagram below outlines the key steps in a typical in vivo study to assess the anti-tumor effects of this compound.

Experimental_Workflow start Start cell_culture 1. Cell Culture (LLC or B16) start->cell_culture cell_prep 2. Cell Preparation & Counting cell_culture->cell_prep implantation 3. Subcutaneous Implantation in Mice cell_prep->implantation tumor_growth 4. Tumor Growth Monitoring implantation->tumor_growth treatment 5. This compound Administration tumor_growth->treatment monitoring 6. Continued Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint 7. Study Endpoint & Tumor Excision monitoring->endpoint analysis 8. Data Analysis endpoint->analysis end End analysis->end

Caption: Workflow for in vivo efficacy testing of this compound.

References

Application Notes and Protocols: Preparation of SK-216 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the preparation, storage, and handling of SK-216 stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound:

PropertyValueReference
Molecular Weight 533.52 g/mol [1][2]
Chemical Formula C₂₉H₂₉NNa₂O₆[2][6]
CAS Number 654080-03-2[2]
Appearance Solid. Off-white to light yellow.[1][6]
Solubility in DMSO ≥ 10 mM[1]
Solubility in Water 6.67 mg/mL (12.50 mM) with sonication and warming to 60°C[6]
Storage (Solid) -20°C for 12 months, 4°C for 6 months[1]
Storage (in DMSO) -80°C for up to 6 months, -20°C for up to 1 month[6]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the quantities as needed for your specific experimental requirements.

Materials:

  • This compound powder

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or vials (sterile, polypropylene)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or heat block, sonicator

Procedure:

  • Pre-weighing Preparations:

    • Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

    • Ensure all equipment is clean and calibrated. Work in a clean, designated area, such as a laminar flow hood, to minimize contamination.

  • Weighing this compound:

    • Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.34 mg of this compound.

      • Calculation:

        • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

        • Mass (mg) = 10 mmol/L x 0.001 L x 533.52 g/mol x 1000 mg/g = 5.3352 mg

  • Dissolving in DMSO:

    • Transfer the weighed this compound powder to a sterile microcentrifuge tube or vial.

    • Add the calculated volume of DMSO to the tube. For 5.34 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

    • Cap the tube securely.

  • Solubilization:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

    • If the compound does not fully dissolve, gentle warming in a water bath (up to 37°C) or brief sonication may be applied. Avoid excessive heating.

  • Aliquoting and Storage:

    • Once the this compound is completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes. This will prevent repeated freeze-thaw cycles which can degrade the compound.

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[6]

    • For short-term storage (up to 1 month), aliquots can be stored at -20°C.[6]

    • Properly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Preparation of Working Solutions:

  • To prepare a working solution for cell-based assays, dilute the 10 mM DMSO stock solution in your cell culture medium.

  • It is crucial to ensure that the final concentration of DMSO in the working solution is low enough to not affect the cells, typically below 0.5%.[7]

  • Perform serial dilutions in culture medium to reach the desired final concentration.

  • Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing the stock solution.

SK216_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Intracellular Cellular Processes uPA_tPA uPA / tPA Plasminogen Plasminogen uPA_tPA->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin cleavage Angiogenesis Angiogenesis Plasmin->Angiogenesis promotes TumorProgression Tumor Progression Plasmin->TumorProgression promotes PAI1 Active PAI-1 PAI1->uPA_tPA inhibits SK216 This compound SK216->PAI1 inhibits

Stock_Solution_Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Add_DMSO Add DMSO Weigh->Add_DMSO Dissolve Vortex / Sonicate Add_DMSO->Dissolve Aliquot Aliquot into single-use volumes Dissolve->Aliquot Store Store at -80°C or -20°C Aliquot->Store End End Store->End

Caption: Experimental workflow for this compound stock solution preparation.

References

Application Notes and Protocols for SK-216 in Lung Cancer Metastasis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action of SK-216

Signaling Pathway

PAI1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space uPA uPA Plasminogen Plasminogen uPA->Plasminogen activates uPAR uPAR Plasmin Plasmin Plasminogen->Plasmin cleavage ECM ECM Degradation (Pro-metastatic) Plasmin->ECM Vitronectin Vitronectin Integrins Integrins Vitronectin->Integrins interacts Angiogenesis Angiogenesis Integrins->Angiogenesis LRP1 LRP1 CellMigration Cell Migration LRP1->CellMigration PAI1 PAI-1 PAI1->uPA inhibits PAI1->Vitronectin binds PAI1->LRP1 binds SK216 This compound SK216->PAI1 inhibits

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Lewis Lung Carcinoma (LLC) Metastasis Model[8]
Treatment GroupDoseNumber of Lung Nodules (Mean ± SE)% Inhibition of Metastasis
Control (Water)-105.3 ± 13.1-
This compound100 ppm51.7 ± 8.751%
This compound500 ppm38.5 ± 6.963%
Table 2: In Vitro Effects of this compound on Human Osteosarcoma Cells[5]
AssayThis compound ConcentrationResult
Invasion Assay25 µM~40% inhibition of PAI-1 expression
Invasion Assay50 µM~40% inhibition of PAI-1 expression
Proliferation AssayNot specifiedNo significant influence
Migration AssayNot specifiedNo significant influence
MMP-13 SecretionDose-dependentReduced secretion

Experimental Protocols

In Vitro Assays

This assay assesses the effect of this compound on the collective migration of lung cancer cells.

Materials:

  • Lung cancer cell line (e.g., A549, H1299)

  • Complete culture medium (e.g., DMEM/F12 + 10% FBS)

  • Serum-free culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 12-well culture plates

  • Sterile 200 µL pipette tips

  • Phosphate-buffered saline (PBS)

  • Inverted microscope with a camera

Protocol:

  • Seed lung cancer cells into 12-well plates at a density that will form a confluent monolayer within 24 hours.

  • Once confluent, gently create a linear scratch in the center of the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells twice with PBS to remove detached cells.

  • Replace the medium with fresh serum-free medium containing various concentrations of this compound (e.g., 10, 25, 50, 100 µM) or vehicle control (DMSO).

  • Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using an inverted microscope.

  • The rate of wound closure can be quantified by measuring the area of the scratch at each time point using software like ImageJ.

Wound_Healing_Workflow A Seed cells to confluence B Create scratch with pipette tip A->B C Wash with PBS B->C D Add medium with this compound or vehicle C->D E Image at 0h D->E F Incubate E->F G Image at subsequent time points F->G H Quantify wound closure G->H

This assay evaluates the effect of this compound on the ability of lung cancer cells to invade through an extracellular matrix barrier.

Materials:

  • Lung cancer cell line

  • Complete and serum-free culture medium

  • This compound

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (or other basement membrane extract)

  • Cotton swabs

  • 4% Paraformaldehyde

  • 0.1% Crystal Violet

  • Inverted microscope

Protocol:

  • Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the Transwell inserts with a thin layer of the diluted Matrigel and allow it to solidify at 37°C for at least 30 minutes.

  • Harvest and resuspend lung cancer cells in serum-free medium containing different concentrations of this compound or vehicle control.

  • Seed the cell suspension (e.g., 1 x 10^5 cells) into the upper chamber of the coated Transwell inserts.

  • Add complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber.

  • Incubate for 24-48 hours.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde for 30 minutes.

  • Stain the fixed cells with 0.1% crystal violet for 20 minutes.

  • Wash the inserts with water and allow them to air dry.

  • Count the number of invaded cells in several random fields under an inverted microscope.

Transwell_Invasion_Workflow A Coat Transwell insert with Matrigel B Seed cells with this compound in upper chamber A->B C Add chemoattractant to lower chamber B->C D Incubate C->D E Remove non-invading cells D->E F Fix and stain invading cells E->F G Count invaded cells F->G

In Vivo Experimental Metastasis Model

This model assesses the effect of this compound on the formation of lung metastases following intravenous injection of tumor cells.

Materials:

  • Syngeneic mouse strain (e.g., C57BL/6 for Lewis Lung Carcinoma)

  • Lewis Lung Carcinoma (LLC) cells

  • This compound

  • Sterile PBS

  • Insulin syringes

  • Animal housing and care facilities compliant with institutional guidelines

Protocol:

  • Culture LLC cells and harvest them during the exponential growth phase.

  • Wash the cells with sterile PBS and resuspend them at a concentration of 1 x 10^6 cells/100 µL in PBS.

  • Inject 100 µL of the cell suspension into the lateral tail vein of each mouse.

  • Randomly divide the mice into control and treatment groups.

  • Administer this compound to the treatment group. A common method is oral administration in drinking water (e.g., 100 ppm and 500 ppm).[8] The control group receives regular drinking water.

  • Monitor the health and body weight of the mice regularly.

  • After a predetermined period (e.g., 21 days), euthanize the mice and carefully excise the lungs.

  • Fix the lungs in Bouin's solution or 10% neutral buffered formalin.

  • Count the number of visible tumor nodules on the lung surface.

  • For more detailed analysis, the lungs can be embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for histopathological examination.

InVivo_Metastasis_Workflow A Prepare LLC cell suspension B Inject cells into tail vein of mice A->B C Randomize mice into groups B->C D Administer this compound or vehicle C->D E Monitor mice D->E F Euthanize and excise lungs E->F G Count metastatic nodules F->G H Histopathological analysis (optional) G->H

Conclusion

References

Application Notes and Protocols for In Vivo Delivery of TK216/DT-216

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TK216/DT-216 has distinct mechanisms of action for each indication. In Ewing Sarcoma, it was initially designed as an inhibitor of the EWS::FLI1 fusion protein, a key driver of the disease.[1][2] More recent studies, however, suggest that its cytotoxic effects may be mediated through the destabilization of microtubules.[3][4] For Friedreich's Ataxia, DT-216 is a GeneTAC™ (Gene Targeted Chimera) small molecule designed to target the expanded GAA repeat in the frataxin (FXN) gene, thereby restoring FXN protein expression.[5][6] A second-generation compound, DT-216P2, has been developed with an improved formulation for better tolerability.[5][7]

These protocols are intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of TK216/DT-216.

Quantitative Data Summary

The following tables summarize the quantitative data from clinical trials of TK216/DT-216 in Ewing Sarcoma and Friedreich's Ataxia.

Table 1: Phase I/II Clinical Trial of TK216 in Relapsed/Refractory Ewing Sarcoma [1][8][9]

ParameterValue
Number of Patients85
Median Age (years)27 (range: 11-77)
Administration RouteContinuous Intravenous Infusion
Recommended Phase II Dose (RP2D)200 mg/m²/day for 14 days
Most Frequent Adverse Events at RP2DNeutropenia (44.7%), Anemia (29.4%), Leukopenia (29.4%)
Clinical Response at RP2D (Cohorts 9 & 10)2 Complete Responses, 1 Partial Response, 14 Stable Disease
6-month Progression-Free Survival11.9%

Table 2: Phase 1 Multiple-Ascending Dose Study of DT-216 in Friedreich's Ataxia [10][11]

ParameterValue
Number of Patients29
Administration RouteWeekly Intravenous Injections (3 doses)
Dose Cohorts100 mg, 200 mg, 300 mg
Key Pharmacodynamic Finding (300 mg cohort)30% mean increase in FXN mRNA in skeletal muscle (p<0.05 vs. placebo)
Notable Adverse EventInjection site thrombophlebitis

Experimental Protocols

Protocol 1: In Vivo Delivery of TK216 for Ewing Sarcoma (Clinical Trial Protocol)

This protocol is based on the methodology of the Phase I/II clinical trial of TK216 in patients with relapsed or refractory Ewing Sarcoma.[1][8][12]

1. Patient Selection:

  • Patients with a confirmed diagnosis of relapsed or refractory Ewing Sarcoma.

  • Measurable disease as per RECIST v1.1 criteria.[12]

  • Adequate organ function and performance status.

  • A central venous catheter must be in place before the infusion of the study drug.[12]

2. Formulation and Administration:

  • TK216 is administered as a continuous intravenous infusion.

  • The recommended phase II dose is 200 mg/m² per day.[1]

  • The infusion is administered over 14 days, followed by a rest period.[1][13]

  • For potential synergistic effects, vincristine (B1662923) may be co-administered.[1]

3. Monitoring and Evaluation:

  • Monitor for adverse events, with a focus on hematological toxicities such as neutropenia, anemia, and leukopenia.[1]

  • Assess tumor response using imaging techniques (e.g., MRI) according to RECIST v1.1 criteria.[12]

  • Collect pharmacokinetic samples to determine the drug's concentration in plasma.

Protocol 2: In Vivo Delivery of DT-216P2 for Friedreich's Ataxia (Clinical Trial Protocol)

This protocol is based on the planned Phase 1/2 clinical trial for the second-generation compound, DT-216P2.[5][14]

1. Participant Selection:

  • Healthy volunteers (for initial safety and PK) and patients with a genetic confirmation of Friedreich's Ataxia.

  • Age and other inclusion/exclusion criteria as specified in the trial protocol.

2. Formulation and Administration:

  • DT-216P2 is formulated for intravenous and subcutaneous administration.

  • The study will evaluate single and multiple ascending doses.

  • Administration routes to be tested include intravenous infusion, subcutaneous infusion, and subcutaneous injection.[5]

3. Monitoring and Evaluation:

  • Primary endpoints are safety and tolerability, with a focus on injection site reactions.

  • Pharmacokinetic profiles will be determined for each administration route.

  • Pharmacodynamic assessments will include the measurement of frataxin (FXN) mRNA and protein levels in relevant tissues (e.g., skeletal muscle, peripheral blood mononuclear cells).[5][11]

Visualizations

Signaling Pathway Diagrams

SK216_Mechanism_of_Action cluster_ewing Ewing Sarcoma cluster_friedreich Friedreich's Ataxia TK216 TK216 EWS_FLI1 EWS::FLI1 Fusion Protein TK216->EWS_FLI1 Inhibits Interaction with RHA Microtubules Microtubules TK216->Microtubules Causes Transcription Oncogenic Transcription EWS_FLI1->Transcription Drives RHA RNA Helicase A Destabilization Destabilization Microtubules->Destabilization Cell_Proliferation Tumor Growth Transcription->Cell_Proliferation Apoptosis Apoptosis Destabilization->Apoptosis Induces DT216 DT-216 / DT-216P2 (GeneTAC™) GAA_repeat Expanded GAA Repeat in FXN Gene DT216->GAA_repeat Binds to Transcription_block Transcriptional Blockage DT216->Transcription_block Overcomes GAA_repeat->Transcription_block FXN_mRNA Reduced FXN mRNA Transcription_block->FXN_mRNA Frataxin Reduced Frataxin Protein FXN_mRNA->Frataxin Mitochondrial_Dysfunction Mitochondrial Dysfunction Frataxin->Mitochondrial_Dysfunction

Caption: Mechanisms of action of TK216/DT-216 in Ewing Sarcoma and Friedreich's Ataxia.

Experimental Workflow Diagram

TK216_Clinical_Trial_Workflow start Patient Screening (Relapsed/Refractory Ewing Sarcoma) enrollment Enrollment & Consent start->enrollment catheter Central Venous Catheter Placement enrollment->catheter treatment Continuous IV Infusion of TK216 (200 mg/m²/day for 14 days) catheter->treatment monitoring Adverse Event Monitoring (Focus on Hematology) treatment->monitoring pk_pd Pharmacokinetic & Pharmacodynamic Analysis treatment->pk_pd response Tumor Response Assessment (RECIST 1.1) monitoring->response pk_pd->response follow_up Follow-up Period response->follow_up end End of Study follow_up->end

Caption: Experimental workflow for the Phase I/II clinical trial of TK216 in Ewing Sarcoma.

References

Application Notes and Protocols for Assessing the Anti-Tumor Effects of SK-216 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for assessing the in vivo anti-tumor efficacy of SK-216 using established murine tumor models.

PAI-1 Signaling Pathway and Mechanism of Action of this compound

PAI1_Signaling_Pathway PAI-1 Signaling in the Tumor Microenvironment and this compound Inhibition cluster_0 uPA System cluster_1 Cellular Effects Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation uPA uPA uPA->Plasminogen activates uPAR uPAR uPA->uPAR binds Invasion_Metastasis Invasion & Metastasis uPAR->Invasion_Metastasis promotes PAI1 PAI-1 PAI1->uPA inhibits Angiogenesis Angiogenesis PAI1->Angiogenesis promotes Apoptosis Apoptosis PAI1->Apoptosis inhibits VEGF VEGF PAI1->VEGF promotes MMP13 MMP-13 PAI1->MMP13 induces secretion SK216 This compound SK216->PAI1 inhibits ECM_Degradation->Invasion_Metastasis VEGF->Angiogenesis MMP13->ECM_Degradation

Data Presentation

Table 1: Summary of In Vivo Anti-Tumor Efficacy of this compound
Cancer ModelCell LineAnimal ModelAdministration RouteKey FindingsReference
Lewis Lung CarcinomaLLCC57BL/6 MiceOralReduced subcutaneous tumor size and lung metastases. Anti-tumor effect mediated by interaction with host PAI-1.[4]
MelanomaB16C57BL/6 MiceOralReduced subcutaneous tumor size and lung metastases.[4]
Osteosarcoma143BNude MiceIntraperitonealSuppressed lung metastases without affecting primary tumor volume. Downregulated PAI-1 expression and MMP-13 secretion in primary tumors.[3][5]

Experimental Protocols

Experimental Workflow for In Vivo Efficacy Studies

experimental_workflow start Start cell_culture Tumor Cell Culture (e.g., LLC, B16, 143B) start->cell_culture animal_acclimatization Animal Acclimatization (e.g., C57BL/6 or Nude Mice) start->animal_acclimatization cell_prep Cell Preparation (Harvesting, washing, and counting) cell_culture->cell_prep tumor_inoculation Tumor Cell Inoculation (Subcutaneous or Intravenous) cell_prep->tumor_inoculation animal_acclimatization->tumor_inoculation group_randomization Randomization into Treatment Groups tumor_inoculation->group_randomization treatment Treatment Initiation (this compound or Vehicle Control) group_randomization->treatment monitoring Tumor Growth and Animal Health Monitoring treatment->monitoring endpoint Endpoint Determination (Tumor size, body weight, clinical signs) monitoring->endpoint euthanasia Euthanasia and Sample Collection endpoint->euthanasia analysis Data Analysis (Tumor weight, volume, metastasis quantification, histology) euthanasia->analysis conclusion Conclusion analysis->conclusion

Caption: General experimental workflow for in vivo assessment of this compound.

Protocol 1: Subcutaneous Tumor Model

This protocol is designed for assessing the effect of this compound on the growth of solid tumors.

Materials:

  • Tumor cell lines (e.g., Lewis Lung Carcinoma, B16 melanoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • 6-8 week old male C57BL/6 mice (for syngeneic models) or athymic nude mice (for xenografts)

  • This compound

  • Vehicle control (e.g., sterile water or as appropriate for this compound formulation)

  • 1 mL syringes with 25-27 gauge needles

  • Calipers

  • Animal anesthesia (e.g., isoflurane)

Procedure:

  • Cell Culture: Culture tumor cells in complete medium to ~80% confluency. Ensure cells are in the logarithmic growth phase.

  • Cell Preparation: a. Wash cells with PBS and detach using Trypsin-EDTA. b. Neutralize trypsin with complete medium and centrifuge the cell suspension. c. Wash the cell pellet twice with sterile, cold PBS. d. Resuspend the final cell pellet in cold, sterile PBS at a concentration of 1 x 107 cells/mL. Keep on ice.

  • Tumor Inoculation: a. Anesthetize the mice. b. Shave and sterilize the injection site on the flank of the mouse. c. Inject 100 µL of the cell suspension (1 x 106 cells) subcutaneously.[9]

  • Treatment: a. Allow tumors to reach a palpable size (e.g., 50-100 mm³). b. Randomize mice into treatment and control groups. c. Administer this compound (dosage to be determined by preliminary studies) or vehicle control via the desired route (e.g., oral gavage or intraperitoneal injection) daily or as determined.

  • Monitoring: a. Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2. b. Monitor animal body weight and general health status throughout the experiment.

  • Endpoint and Analysis: a. Euthanize mice when tumors reach the predetermined endpoint (e.g., maximum size allowed by institutional guidelines, or signs of distress). b. Excise tumors and weigh them. c. A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) or snap-frozen for molecular analysis (e.g., Western blot for PAI-1).

Protocol 2: Experimental Metastasis Model

This protocol is designed to assess the effect of this compound on the colonization and growth of tumor cells in a secondary organ, typically the lungs.

Materials:

  • Same as Protocol 1, with the addition of:

  • Luciferase-expressing tumor cells (optional, for in vivo imaging)

  • D-luciferin (if using luciferase-expressing cells)

  • In vivo imaging system (IVIS) or similar

Procedure:

  • Cell Preparation: Prepare a single-cell suspension as described in Protocol 1, at a concentration of 2.5 x 106 cells/mL in sterile PBS.

  • Tumor Inoculation: a. Warm the mice under a heat lamp to dilate the lateral tail veins. b. Load a 1 mL syringe with a 27-30 gauge needle with 100 µL of the cell suspension (2.5 x 105 cells).[10] c. Carefully inject the cell suspension into the lateral tail vein.

  • Treatment: a. Begin treatment with this compound or vehicle control either prior to, at the time of, or after tumor cell injection, depending on the experimental question (e.g., prevention vs. treatment of metastasis).

  • Monitoring: a. Monitor animal health and body weight regularly. b. If using luciferase-expressing cells, perform bioluminescence imaging at regular intervals to monitor tumor burden in the lungs.

  • Endpoint and Analysis: a. Euthanize mice at a predetermined time point (e.g., 2-3 weeks post-injection) or when clinical signs of distress are observed. b. Perfuse the lungs with PBS and then fix them in Bouin's solution or 10% neutral buffered formalin. c. Count the number of metastatic nodules on the lung surface. d. The lungs can be processed for histological analysis to confirm the presence of micrometastases.

Protocol 3: Orthotopic Osteosarcoma Model

This protocol is for assessing this compound's effect on a tumor growing in its natural microenvironment, which is particularly relevant for osteosarcoma.

Materials:

  • Human osteosarcoma cell line (e.g., 143B)

  • 6-8 week old male athymic nude or SCID mice

  • Surgical instruments for small animals

  • Bone wax or similar to seal the injection site

Procedure:

  • Cell Preparation: Prepare a single-cell suspension as described in Protocol 1, at a concentration of 5 x 106 cells/mL in sterile PBS.

  • Tumor Inoculation: a. Anesthetize the mouse. b. Make a small incision over the proximal tibia to expose the bone. c. Using a 27-gauge needle, create a small hole in the tibial plateau. d. Inject 20 µL of the cell suspension (1 x 105 cells) into the intramedullary cavity.[11] e. Seal the hole with bone wax and suture the incision.

  • Treatment: a. Allow the tumor to establish for a set period (e.g., 7-10 days). b. Initiate treatment with this compound or vehicle control.

  • Monitoring: a. Monitor tumor growth by measuring the diameter of the affected limb with calipers. b. Monitor for signs of bone degradation and metastasis using imaging modalities like X-ray or bioluminescence imaging (if using luciferase-tagged cells).

  • Endpoint and Analysis: a. Euthanize mice based on tumor burden, limb function, or other endpoint criteria. b. Excise the primary tumor and weigh it. c. Harvest lungs and other organs to assess for metastasis, as described in Protocol 2. d. The affected bone can be processed for histological analysis to examine tumor invasion and bone destruction.

Conclusion

References

Application Note: Evaluating the Anti-Angiogenic Potential of SK-216 using the Matrigel Plug Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The Matrigel plug assay serves as a robust in vivo model to study angiogenesis.[4][5][6][7] Matrigel is a reconstituted basement membrane matrix, rich in extracellular matrix proteins, that provides a scaffold for endothelial cells to form new blood vessels.[10] When mixed with pro-angiogenic factors and injected subcutaneously into mice, the liquid Matrigel solidifies into a plug and induces a potent angiogenic response.[4][5] The inclusion of potential angiogenesis inhibitors, such as SK-216, allows for the direct assessment of their efficacy in a living organism.

Experimental Workflow

Matrigel_Plug_Assay_Workflow cluster_prep Preparation cluster_injection In Vivo Procedure cluster_analysis Analysis P1 Thaw Matrigel on ice P3 Mix Matrigel with pro-angiogenic factors and this compound (Test Group) or vehicle (Control Group) P1->P3 P2 Prepare this compound and pro-angiogenic factors (e.g., bFGF, VEGF) P2->P3 I2 Subcutaneously inject Matrigel mixture P3->I2 I1 Anesthetize mice I1->I2 I3 Allow plug to solidify and angiogenesis to occur (e.g., 7-14 days) I2->I3 A1 Excise Matrigel plugs I3->A1 A2 Quantify angiogenesis: - Hemoglobin content - Immunohistochemistry (CD31) - Imaging and analysis A1->A2 A3 Data analysis and comparison of groups A2->A3

Caption: Workflow of the Matrigel plug assay to evaluate the anti-angiogenic effect of this compound.

Materials and Methods

Materials
  • Matrigel® Matrix (Corning or equivalent)

  • This compound (dissolved in a suitable vehicle, e.g., DMSO, and then diluted in PBS)

  • Pro-angiogenic factors (e.g., basic Fibroblast Growth Factor (bFGF), Vascular Endothelial Growth Factor (VEGF))

  • Heparin

  • 6-8 week old immunodeficient mice (e.g., C57BL/6 or athymic nude mice)

  • Sterile, ice-cold syringes (24-27 gauge) and needles

  • Anesthetics for mice

  • Surgical tools for plug excision

  • Drabkin's reagent for hemoglobin quantification (or similar)

  • Reagents for immunohistochemistry (e.g., anti-CD31 antibody, secondary antibodies, DAB substrate)

  • Microscope and imaging software

Experimental Protocol

1. Preparation of Matrigel Mixtures (on ice)

1.1. Thaw Matrigel overnight at 4°C. Keep on ice at all times to prevent premature solidification.[4]

1.2. Prepare stock solutions of pro-angiogenic factors (e.g., 150 ng/mL bFGF) and heparin (e.g., 20 units/mL).[11]

1.3. Prepare the Matrigel mixtures in pre-chilled tubes on ice. For each plug, a final volume of 0.3-0.5 mL is typically used.

  • Control Group: Mix Matrigel with pro-angiogenic factors, heparin, and the vehicle used to dissolve this compound.

  • Test Group (this compound): Mix Matrigel with pro-angiogenic factors, heparin, and the desired concentration of this compound.

2. Subcutaneous Injection

2.1. Anesthetize the mice according to approved animal care protocols.

2.2. Using a pre-chilled syringe, subcutaneously inject the Matrigel mixture into the flank of the mouse.[12]

2.3. The liquid Matrigel will form a solid plug in vivo.

3. Incubation Period

3.1. Allow the Matrigel plugs to incubate for a period of 7 to 14 days to allow for vascularization.[11][12]

4. Matrigel Plug Excision and Analysis

4.1. At the end of the incubation period, euthanize the mice and surgically excise the Matrigel plugs.

4.2. Document the gross appearance of the plugs with photographs.

4.3. Proceed with one or more of the following quantification methods:

  • Hemoglobin Content Measurement:

    • Weigh each plug.

    • Homogenize the plug in a known volume of water.

    • Centrifuge to pellet the insoluble material.

    • Measure the hemoglobin concentration in the supernatant using Drabkin's reagent according to the manufacturer's instructions. Hemoglobin content is an indicator of blood vessel formation.[13]

  • Immunohistochemistry for Endothelial Cell Markers:

    • Fix the Matrigel plugs in 10% formalin overnight, then embed in paraffin.[12]

    • Section the paraffin-embedded plugs.

    • Perform immunohistochemical staining for an endothelial cell marker, such as CD31.[14]

    • Counterstain with hematoxylin.

    • Capture images of the stained sections using a microscope.

    • Quantify the microvessel density (MVD) by counting the number of CD31-positive vessels per high-power field or by measuring the CD31-positive area using image analysis software.[14]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between the control and this compound treated groups.

Table 1: Quantification of Angiogenesis by Hemoglobin Content

GroupNumber of Plugs (n)Average Plug Weight (mg)Average Hemoglobin Content (µ g/plug )% Inhibition
Control (Vehicle)5N/A
This compound (X µM)5

Table 2: Quantification of Angiogenesis by Microvessel Density (CD31 Staining)

GroupNumber of Plugs (n)Average Microvessel Density (vessels/HPF)Average CD31-positive Area (%)% Inhibition
Control (Vehicle)5N/A
This compound (X µM)5

Signaling Pathway

PAI1_Angiogenesis_Pathway cluster_pathway PAI-1's Role in Angiogenesis and Inhibition by this compound PAI1 PAI-1 uPA_tPA uPA/tPA PAI1->uPA_tPA inhibits Plasmin Plasmin uPA_tPA->Plasmin activates Plasminogen Plasminogen Plasminogen->Plasmin MMPs MMPs (Matrix Metalloproteinases) Plasmin->MMPs activates ECM_degradation ECM Degradation MMPs->ECM_degradation Endothelial_migration Endothelial Cell Migration & Invasion ECM_degradation->Endothelial_migration Angiogenesis Angiogenesis Endothelial_migration->Angiogenesis SK216 This compound SK216->PAI1 inhibits

Conclusion

The Matrigel plug assay provides a reliable and quantifiable method for assessing the in vivo anti-angiogenic activity of compounds like this compound. By following this detailed protocol, researchers in drug development and cancer biology can effectively evaluate the therapeutic potential of novel angiogenesis inhibitors. The combination of quantitative data from hemoglobin assays and immunohistochemical analysis offers a comprehensive assessment of the compound's efficacy.

References

Application Notes: Boyden Chamber Assay for Cell Invasion of SNU-216 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Boyden chamber assay is a widely utilized in vitro method to assess the invasive potential of cells.[1] This technique is particularly crucial in cancer research for evaluating the metastatic capabilities of tumor cells, screening anti-metastatic compounds, and dissecting the molecular signaling pathways that govern cell invasion.[1][2][3] The assay relies on a two-compartment chamber separated by a microporous membrane.[4][5] For an invasion assay, this membrane is coated with a layer of extracellular matrix (ECM) proteins, such as Matrigel®, which serves as a reconstituted basement membrane.[3][6]

Invasive cells actively degrade this ECM barrier using secreted proteases and migrate through the pores in the membrane towards a chemoattractant gradient established in the lower chamber.[1] Non-invasive cells are unable to penetrate the ECM layer. The number of cells that successfully traverse the coated membrane provides a quantitative measure of their invasive capacity.[7]

Key Applications:

  • Quantifying the metastatic potential of SNU-216 cancer cells.

  • Screening therapeutic compounds for anti-invasive properties.

  • Investigating the role of specific genes or signaling pathways in cell invasion.[1][2]

Experimental Protocols

I. Required Materials

Equipment:

  • Humidified tissue culture incubator (37°C, 5% CO₂)

  • Laminar flow biological safety cabinet

  • Inverted light microscope

  • Centrifuge

  • Hemocytometer or automated cell counter

  • 24-well plates with Boyden chamber inserts (e.g., 8.0 µm pore size, suitable for most epithelial and fibroblast cells)[4]

  • Micropipettes and sterile tips

  • Forceps (sterile)

  • Cotton-tipped swabs

Reagents & Consumables:

  • SNU-216 cell line

  • Complete growth medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • Serum-free medium (basal medium without FBS)

  • Fetal Bovine Serum (FBS) as a chemoattractant

  • Corning® Matrigel® Basement Membrane Matrix (or equivalent)[6]

  • Cold, sterile serum-free medium (for diluting Matrigel)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Fixation solution (e.g., 4% paraformaldehyde in PBS, or cold 100% methanol)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% methanol (B129727), or Diff-Quik™ stain)[6][10]

II. Protocol: Step-by-Step

A. Preparation of Matrigel-Coated Inserts (Day 1)

  • Thaw Matrigel: Thaw the Matrigel aliquot on ice overnight at 4°C. All subsequent steps involving Matrigel must be performed on ice using pre-chilled pipette tips and tubes to prevent premature polymerization.[3][6]

  • Dilute Matrigel: Dilute the Matrigel with cold, serum-free medium to a final concentration of 200-300 µg/mL.[3][6] The optimal concentration may require adjustment.

  • Coat Inserts: Using sterile forceps, place the Boyden chamber inserts into the wells of a 24-well plate. Carefully add 50-100 µL of the diluted Matrigel solution onto the center of the apical side of each insert membrane.[10] Ensure the entire surface is covered without introducing air bubbles.

  • Incubate: Transfer the plate to a 37°C incubator for at least 2-4 hours (or as recommended by the manufacturer) to allow the Matrigel to solidify into a gel.[10] Do not let the gel dry out.

B. Preparation of SNU-216 Cells (Day 1)

  • Cell Culture: Culture SNU-216 cells in complete growth medium until they reach 70-80% confluency.

  • Serum Starvation (Optional but Recommended): To reduce basal migration, serum-starve the cells for 18-24 hours prior to the assay by replacing the complete growth medium with serum-free medium.

  • Harvest Cells: Wash the cells with PBS, then add Trypsin-EDTA to detach them. Neutralize the trypsin with complete growth medium and transfer the cell suspension to a conical tube.[11]

  • Cell Count: Centrifuge the cells at 300 x g for 5 minutes.[11] Discard the supernatant and resuspend the cell pellet in a known volume of serum-free medium. Perform a cell count using a hemocytometer.

  • Prepare Cell Suspension: Dilute the cells in serum-free medium to a final concentration of 2.5 x 10⁵ to 5.0 x 10⁵ cells/mL. The optimal seeding density should be determined empirically.

C. Assay Assembly and Incubation (Day 1)

  • Rehydrate Matrigel: After polymerization, carefully add 200 µL of warm, serum-free medium to the inside of each insert and 500 µL to the bottom of each well. Incubate for 30 minutes to 2 hours at 37°C to rehydrate the Matrigel layer.[11]

  • Prepare Lower Chamber: Carefully remove all media from the wells and inserts. Add 600-750 µL of complete growth medium (containing 10% FBS or another chemoattractant) to the lower chamber (the well).[10] Add 500 µL of serum-free medium to control wells to measure random migration.

  • Seed Cells: Carefully place the rehydrated inserts into the wells, ensuring no air bubbles are trapped underneath.[11] Add 200 µL of the prepared SNU-216 cell suspension to the upper chamber of each insert.[11]

  • Incubate: Place the plate in a 37°C, 5% CO₂ incubator for 24-48 hours.[10] The optimal incubation time depends on the invasive properties of the cells and should be optimized.

D. Staining and Quantification (Day 2 or 3)

  • Remove Non-Invaded Cells: After incubation, carefully remove the inserts from the plate. Use a cotton-tipped swab to gently wipe away the non-invaded cells and Matrigel from the upper surface of the membrane.[10][11]

  • Fixation: Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixative solution (e.g., cold methanol or 4% PFA) for 10-20 minutes.[10][11]

  • Staining: Wash the inserts gently with PBS. Stain the fixed cells by immersing the inserts in a staining solution, such as 0.1% Crystal Violet, for 15-20 minutes at room temperature.[10][11]

  • Washing: Gently wash the inserts in beakers of distilled water to remove excess stain.[10] Allow the inserts to air dry completely.

  • Imaging and Quantification: Once dry, use a microscope to visualize the stained, invaded cells on the underside of the membrane. Capture images from 4-5 representative fields of view per insert at 10x or 20x magnification. Count the number of cells in each field using image analysis software (e.g., ImageJ). Calculate the average number of invaded cells per field for each condition.

Data Presentation

Quantitative data should be summarized to compare the invasive capacity of cells under different conditions. The results can be expressed as the average number of invaded cells per field or normalized to a control group.

Table 1: Quantification of SNU-216 Cell Invasion

Experimental ConditionChemoattractant (Lower Chamber)Average Invaded Cells per Field (± SEM)Invasion Index (%)
Control Serum-Free Medium15 (± 3)8.3%
SNU-216 (Untreated) 10% FBS180 (± 12)100%
SNU-216 + Inhibitor X 10% FBS45 (± 7)25%

Data are hypothetical. The Invasion Index is calculated as: (% Invasion = (Number of cells invading towards chemoattractant / Number of cells invading in untreated control) x 100). A separate calculation can be made relative to a migration control (no Matrigel) to isolate the effect of invasion.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow and a key signaling pathway involved in cell invasion.

G cluster_prep Day 1: Preparation cluster_assay Day 1: Assay Setup cluster_analysis Day 2/3: Analysis p1 Coat inserts with Matrigel & solidify a2 Seed cell suspension into upper chamber p1->a2 p2 Harvest & count SNU-216 cells p3 Resuspend cells in serum-free medium p2->p3 p3->a2 a1 Add chemoattractant to lower chamber a1->a2 a3 Incubate for 24-48 hours a2->a3 an1 Remove non-invaded cells with swab a3->an1 an2 Fix & stain invaded cells an1->an2 an3 Image membrane & count cells an2->an3 G cluster_nucleus Cell Nucleus GF Growth Factor (Chemoattractant) GFR Growth Factor Receptor GF->GFR Binds PI3K PI3K GFR->PI3K Activates AKT Akt PI3K->AKT Activates NFkB NF-κB AKT->NFkB Activates NFkB_n NF-κB NFkB->NFkB_n Translocates to Nucleus Nucleus MMPs Gene Transcription (e.g., MMPs, uPA) Degradation ECM Degradation & Cell Invasion MMPs->Degradation Leads to NFkB_n->MMPs Promotes

References

Application of SK-216 in Pulmonary Fibrosis Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to SK-216 and its Role in Pulmonary Fibrosis

Pulmonary fibrosis is a progressive and debilitating lung disease characterized by the excessive accumulation of extracellular matrix (ECM), leading to scarring of the lung tissue and a decline in respiratory function. A key driver of this fibrotic process is Transforming Growth Factor-beta (TGF-β), a potent cytokine that promotes the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for ECM deposition.

Mechanism of Action

  • Attenuation of Fibroblast-to-Myofibroblast Differentiation: this compound has been shown to block the TGF-β1-induced transformation of lung fibroblasts into myofibroblasts, thereby reducing the number of collagen-producing cells.[1]

  • Reduction of ECM Deposition: Through the combined effects of restoring fibrinolysis and inhibiting myofibroblast differentiation, this compound leads to a net decrease in the deposition of fibrotic proteins such as collagen and fibronectin.

SK216_Mechanism_of_Action TGFb TGF-β1 PAI1 PAI-1 TGFb->PAI1 induces Fibroblast Fibroblast TGFb->Fibroblast stimulates PAI1->Fibroblast promotes differentiation Fibrinolysis Fibrinolysis PAI1->Fibrinolysis inhibits SK216 This compound SK216->PAI1 inhibits Myofibroblast Myofibroblast Fibroblast->Myofibroblast differentiation ECM ECM Deposition (Collagen, Fibronectin) Myofibroblast->ECM produces In_Vitro_Workflow cluster_0 Cell Culture and Treatment cluster_1 Analysis A Seed MRC-5 cells B Serum starve for 24h A->B C Pre-treat with this compound (50 or 150 µM) for 1h B->C D Stimulate with TGF-β1 (5 ng/ml) C->D E Incubate for 24h (mRNA) or 48h (protein) D->E F RNA Extraction & qRT-PCR (α-SMA, Fibronectin, COL1A1) E->F G Protein Extraction & Western Blot (α-SMA, Fibronectin, Type I Collagen) E->G In_Vivo_Workflow cluster_0 Induction and Treatment cluster_1 Analysis at Day 21 A Administer Bleomycin (intratracheal) B Administer this compound (oral gavage) daily for 14 days A->B C Euthanize mice B->C D Harvest lungs C->D E Histological Analysis (H&E, Masson's Trichrome) Ashcroft Scoring D->E F Biochemical Analysis (Hydroxyproline Assay) D->F

References

Troubleshooting & Optimization

Technical Support Center: SK-216 Aqueous Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of SK-216 in aqueous solutions. The following sections include quantitative data, experimental protocols, troubleshooting advice, and frequently asked questions to ensure successful experimental outcomes.

This compound Solubility Data

The solubility of this compound in aqueous solutions is a critical parameter for the design of in vitro and in vivo experiments. Below is a summary of the available data.

Table 1: Aqueous Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Conditions
Water6.6712.50Requires sonication and heating to 60°C to dissolve[1]

Caption: This table summarizes the aqueous solubility of this compound.

This compound Stability in Aqueous Solutions

Table 2: Recommended Storage of this compound Stock Solutions

Storage TemperatureDurationNotes
-20°C1 monthSealed storage, away from moisture[1]
-80°C6 monthsSealed storage, away from moisture[1]

Caption: This table provides the recommended storage conditions for this compound stock solutions to minimize degradation.

Experimental Protocols

Accurate determination of solubility and stability is essential for reproducible research. Below are standard protocols that can be adapted for this compound.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method to determine the equilibrium solubility of this compound in an aqueous buffer of choice.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess this compound solid B Add chosen aqueous buffer (e.g., PBS, pH 7.4) A->B C Incubate at controlled temperature (e.g., 25°C or 37°C) B->C D Agitate continuously (e.g., using a shaker) for 24-48 hours C->D E Centrifuge or filter to remove undissolved solid D->E F Collect the supernatant E->F G Quantify this compound concentration using a validated analytical method (e.g., HPLC-UV) F->G H Determine solubility G->H

Caption: Workflow for determining the aqueous solubility of this compound.

Methodology:

  • Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Incubate the vial at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation at a high speed or by filtration through a 0.22 µm filter.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The determined concentration represents the equilibrium solubility of this compound under the tested conditions.

Protocol 2: Assessment of Aqueous Stability

This protocol describes a general method for evaluating the stability of this compound in an aqueous solution over time.

G cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Time-Point Analysis A Prepare a stock solution of this compound in the desired aqueous buffer B Aliquot the solution into multiple sealed vials A->B C Store vials under different conditions (e.g., 4°C, 25°C, 37°C) B->C E At specified time points (e.g., 0, 2, 4, 8, 24 hours), retrieve a vial D Protect from light if photostability is being assessed F Analyze the sample by a stability-indicating method (e.g., HPLC-UV) E->F G Quantify the remaining this compound and any degradation products F->G H Calculate the degradation rate G->H

Caption: Experimental workflow for assessing the stability of this compound in aqueous solutions.

Methodology:

  • Solution Preparation: Prepare a solution of this compound in the desired aqueous buffer at a known concentration.

  • Incubation: Aliquot the solution into several sealed, light-protected vials and store them at various temperatures (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each temperature condition.

  • Quantification: Analyze the samples immediately using a stability-indicating analytical method, such as HPLC-UV, to measure the concentration of the parent this compound and detect any potential degradation products.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that researchers may encounter when working with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

  • Q1: What is the best way to dissolve this compound in an aqueous buffer?

    • A1: Based on available data, dissolving this compound in water requires sonication and heating to 60°C to achieve a concentration of 6.67 mg/mL[1]. It is recommended to prepare a concentrated stock solution and then dilute it into your experimental buffer.

  • Q2: My this compound precipitated out of solution after cooling. What should I do?

    • A2: Precipitation upon cooling suggests that the concentration is above the solubility limit at the lower temperature. You can try to gently warm the solution to redissolve the compound before use. For future experiments, consider preparing a more dilute solution or maintaining a slightly elevated temperature if the experimental conditions allow.

  • Q3: How should I store my aqueous this compound solutions for short-term and long-term use?

    • A3: For short-term storage (up to one month), it is recommended to store aliquots at -20°C. For long-term storage (up to six months), aliquots should be kept at -80°C[1]. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is advisable to store the solution in single-use aliquots.

  • Q4: Is this compound sensitive to light?

    • A4: While specific photostability data for this compound is not available, many organic molecules are light-sensitive. As a general precaution, it is recommended to protect this compound solutions from light by using amber vials or by wrapping the vials in aluminum foil.

  • Q5: What is the likely degradation pathway for this compound in aqueous solutions?

    • A5: As a dicarboxylic acid benzoxazole (B165842) derivative, this compound may be susceptible to hydrolysis, which could lead to the opening of the oxazole (B20620) ring. The presence of two carboxylic acid groups might also influence its stability at different pH values.

Troubleshooting Common Issues

  • Issue: Inconsistent results in cell-based assays.

    • Possible Cause 1: Compound Precipitation. this compound may precipitate in the cell culture medium, reducing its effective concentration.

      • Solution: Visually inspect the medium for any signs of precipitation after adding the this compound solution. Consider preparing the final concentration in pre-warmed media and using it immediately.

    • Possible Cause 2: Compound Degradation. this compound may be unstable in the cell culture medium at 37°C over the duration of the experiment.

      • Solution: Prepare fresh solutions for each experiment. If the experiment is long, consider replacing the medium with freshly prepared this compound at regular intervals.

  • Issue: Loss of compound activity over time.

    • Possible Cause: Improper Storage. Repeated freeze-thaw cycles or storage at an inappropriate temperature can lead to the degradation of this compound.

      • Solution: Aliquot stock solutions into single-use volumes and store them at -80°C for long-term storage[1].

  • Issue: Difficulty in achieving the desired concentration in an aqueous buffer.

    • Possible Cause: Solubility Limit Exceeded. The desired concentration may be higher than the solubility of this compound in that specific buffer and at that temperature.

      • Solution: Refer to the solubility data provided. If a higher concentration is needed, consider the use of a co-solvent, but be mindful of the potential effects of the co-solvent on your experimental system.

G A Inconsistent Experimental Results B Compound Precipitation? A->B C Compound Degradation? A->C D Improper Solution Storage? A->D E Check for visible precipitate B->E F Prepare fresh solutions C->F G Aliquot and store at -80°C D->G H Use pre-warmed media E->H

Caption: A troubleshooting decision tree for common issues with this compound solutions.

References

potential off-target effects of SK-216 in research

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SK-216

Welcome to the technical support center for this compound. This guide is intended for researchers, scientists, and drug development professionals using this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, ATP-competitive inhibitor of LCK (Lymphocyte-specific protein tyrosine kinase), a key signaling molecule in T-cell activation. By binding to the ATP pocket of LCK, it prevents the phosphorylation of downstream substrates, thereby inhibiting the T-cell receptor (TCR) signaling cascade.

Q2: I am observing significant cytotoxicity in my cell line, even at low concentrations of this compound. What could be the cause?

This issue may arise from several factors:

  • Off-Target Kinase Inhibition: this compound has known off-target activity against other SRC family kinases (e.g., SRC, FYN) and some receptor tyrosine kinases that may be critical for your cell line's survival. See Table 1 for a summary of off-target affinities.

  • Cell Line Sensitivity: The genetic background of your cell line may render it particularly sensitive to the inhibition of either the primary target or an off-target.

  • Experimental Conditions: Ensure the solvent (e.g., DMSO) concentration is not exceeding cytotoxic levels (typically <0.1%).

Q3: My expected phenotype (inhibition of T-cell activation) is not being observed. Why might this be?

If you do not observe the expected inhibition, consider the following troubleshooting steps:

  • Compound Concentration: The effective concentration in a cellular assay can be significantly higher than the biochemical IC50 due to cell permeability and ATP competition. Refer to Table 2 for recommended concentration ranges.

  • Activation Method: Ensure your method of T-cell activation (e.g., anti-CD3/CD28 antibodies) is potent and consistently applied.

  • Downstream Readout: Check a proximal and a distal marker of LCK activation (e.g., phosphorylation of ZAP-70 and ERK, respectively) to pinpoint where the signaling cascade is failing. The workflow in the "Troubleshooting Experimental Results" section can help guide this process.

Q4: How can I distinguish between on-target (LCK-mediated) and off-target effects in my experiment?

Distinguishing on-target from off-target effects is crucial. The following strategies are recommended:

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce LCK expression. If the phenotype of LCK knockdown matches the effect of this compound treatment, the effect is likely on-target.

  • Rescue Experiment: In an LCK-knockout background, express a mutant version of LCK that is resistant to this compound but retains kinase activity. If this rescues the phenotype, it confirms the effect is on-target.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against its primary target (LCK) and a panel of known off-target kinases. Data are presented as IC50 values, which represent the concentration of the inhibitor required to reduce kinase activity by 50%.

Kinase TargetFamilyBiochemical IC50 (nM)Cellular IC50 (nM)Notes
LCK SRC Family 5 50 - 100 Primary Target
SRCSRC Family50500 - 75010-fold less potent than LCK
FYNSRC Family75750 - 100015-fold less potent than LCK
ABL1ABL Family250> 2500Potential for off-target effects at high µM
EGFRReceptor Tyrosine Kinase1200Not DeterminedLow probability of cellular effects
VEGFR2Receptor Tyrosine Kinase1500Not DeterminedLow probability of cellular effects

Table 2: Recommended Concentration Ranges for this compound

Experiment TypeRecommended ConcentrationRationale
Biochemical Kinase Assay0.1 nM - 1 µMAllows for determination of IC50 against purified enzymes.
Cell-Based Assays (Short-term, < 6h)50 nM - 1 µMSufficient to inhibit LCK in most T-cell lines without immediate cytotoxicity from off-targets.
Cell-Based Assays (Long-term, > 24h)10 nM - 250 nMLower concentrations are recommended to minimize confounding effects from off-target-induced cytotoxicity.
In Vivo StudiesDependent on PK/PDPharmacokinetic and pharmacodynamic studies are required to determine the appropriate dosing regimen.

Experimental Protocols

Protocol: Verifying Off-Target Activity via Western Blot

This protocol allows you to assess the off-target activity of this compound by measuring the phosphorylation status of downstream substrates of known off-target kinases (e.g., SRC).

Methodology:

  • Cell Culture and Treatment:

    • Plate a cell line known to rely on SRC signaling (e.g., HT-29 colorectal cancer cells).

    • Starve cells of serum for 12-16 hours to reduce basal signaling.

    • Treat cells with a dose-response of this compound (e.g., 50 nM, 250 nM, 500 nM, 1 µM, 5 µM) and a vehicle control (DMSO) for 2 hours. Include a known SRC inhibitor as a positive control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-SRC (Tyr416) - Marker of SRC activity

      • Total SRC

      • Phospho-LCK (Tyr394) - Marker of on-target activity (if applicable)

      • Total LCK

      • GAPDH or β-Actin - Loading control

  • Detection and Analysis:

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect signal using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize the phospho-protein signal to the total protein signal. A decrease in p-SRC signal at higher concentrations of this compound indicates off-target activity.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor TCR TCR LCK LCK TCR->LCK Activation ZAP70 ZAP-70 LCK->ZAP70 Phosphorylation SRC SRC STAT3 STAT3 SRC->STAT3 Phosphorylation ERK ERK ZAP70->ERK Downstream Signaling SK216 This compound SK216->LCK Inhibition (On-Target) SK216->SRC Inhibition (Off-Target)

Caption: On-target (green) and potential off-target (red) signaling pathways of this compound.

G start Start: Unexpected Experimental Result check_conc Verify this compound Concentration and Compound Integrity start->check_conc check_protocol Review Experimental Protocol (e.g., cell density, stimulation) start->check_protocol on_target_assay Perform On-Target Validation: Western Blot for p-LCK check_conc->on_target_assay result_other Issue is Protocol-Related check_protocol->result_other off_target_screen Perform Off-Target Screen: Kinome Profiling or Western Blot for p-SRC on_target_assay->off_target_screen If on-target inhibition is confirmed but phenotype is unexpected result_on On-Target Effect Confirmed on_target_assay->result_on If on-target inhibition matches phenotype result_off Off-Target Effect Identified off_target_screen->result_off

Caption: Experimental workflow for troubleshooting unexpected results with this compound.

G q1 Is the observed phenotype consistent with LCK inhibition? q2 Does an LCK knockdown/knockout replicate the phenotype? q1->q2 Yes off_target Conclusion: Effect is likely OFF-TARGET q1->off_target No q3 Does a structurally different LCK inhibitor cause the same effect? q2->q3 Yes q2->off_target No on_target Conclusion: Effect is likely ON-TARGET q3->on_target Yes q3->off_target No

Caption: Decision tree for determining if an observed effect is on-target or off-target.

optimizing SK-216 concentration to minimize cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "SK-216": The compound "this compound" does not correspond to a well-defined molecule in publicly available scientific literature. This guide provides a generalized framework for researchers working with novel or less-characterized compounds, using "this compound" as a placeholder. The principles and protocols are broadly applicable for optimizing the concentration of any new compound to minimize cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the first step to determine a working concentration for a new compound like this compound?

A1: The initial and most critical step is to perform a dose-response study using a wide range of concentrations.[1][2] This typically spans several orders of magnitude (e.g., from nanomolar to millimolar) to identify a narrower, effective range for your specific cell line and assay. A logarithmic or semi-logarithmic dilution series is standard practice.[2] This will help you determine the concentration at which this compound exerts its desired biological effect versus the concentration at which it causes significant cell death.

Q2: How do I select the appropriate cytotoxicity assay for my experiments?

A2: The choice of assay is critical and depends on the expected mechanism of action of this compound, your cell type, and available resources.[2]

  • Metabolic Assays (e.g., MTT, MTS, Resazurin): These are common, high-throughput assays that measure the metabolic activity of cells, which generally correlates with cell viability.[2][3] They are good for initial screening. The MTT assay, for example, uses the reduction of a yellow tetrazolium salt by mitochondrial enzymes in living cells to form a purple formazan (B1609692) product.[4]

  • Membrane Integrity Assays (e.g., LDH Release): These assays measure the release of cytoplasmic enzymes like lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of necrosis or late apoptosis.[2][5]

  • Apoptosis Assays (e.g., Annexin V/PI Staining): If you suspect this compound induces programmed cell death, this flow cytometry-based method is ideal. It can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]

Q3: My solvent control (e.g., DMSO) is showing cytotoxicity. What should I do?

A3: This is a common issue. Most solvents are toxic to cells at higher concentrations.

  • Reduce Solvent Concentration: A general rule is to keep the final concentration of DMSO below 0.5%, and ideally below 0.1%, as concentrations as low as 1% can cause significant cytotoxicity.[9]

  • Consistent Solvent Concentration: Ensure that every well, including the "untreated" control, receives the same final concentration of the solvent.[1] This allows you to subtract the solvent's effect from the compound's effect.

  • Test Solvent Toxicity: Always run a "vehicle-only" control series at the same concentrations you will use for this compound dilutions to understand its specific cytotoxic profile on your cells.

Q4: How long should I expose my cells to this compound?

A4: The optimal exposure time depends on the compound's mechanism and the biological question. A time-course experiment (e.g., 6, 24, 48, and 72 hours) is highly recommended to find the ideal duration to observe the desired effect while minimizing non-specific cytotoxicity.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High cytotoxicity at all concentrations 1. Calculation Error: Incorrect stock concentration or dilution calculations.[10] 2. High Compound Potency: this compound is highly cytotoxic to the chosen cell line.[1] 3. Solvent Toxicity: The solvent concentration is too high.[1] 4. Contamination: Cell culture is contaminated (e.g., mycoplasma).[10][11]1. Verify Calculations: Double-check all calculations and prepare fresh dilutions from the stock. 2. Expand Dose Range: Test a much lower concentration range (e.g., picomolar to nanomolar). 3. Reduce Solvent: Ensure the final solvent concentration is non-toxic (e.g., <0.1% DMSO).[3] 4. Check for Contamination: Test for mycoplasma and use a fresh, uncontaminated cell stock.
High variability between replicate wells 1. Inconsistent Seeding: Uneven cell distribution when plating.[1] 2. Edge Effects: Evaporation in the outer wells of the plate.[2] 3. Compound Precipitation: this compound may not be fully soluble in the culture medium at higher concentrations.[3]1. Improve Seeding Technique: Ensure the cell suspension is homogenous before and during plating. 2. Mitigate Edge Effects: Avoid using the outermost wells for experiments; fill them with sterile PBS or media instead.[2] 3. Check Solubility: Visually inspect wells for precipitate under a microscope. If present, consider using a different solvent or lowering the concentration range.[3]
No cytotoxicity observed at any concentration 1. Compound Inactivity: this compound may not be cytotoxic to the chosen cell line. 2. Incorrect Concentration: The concentration range tested is too low.[1] 3. Compound Degradation: this compound may be unstable in the culture medium.[10] 4. Assay Interference: The compound may interfere with the assay chemistry (e.g., reducing MTT reagent).1. Use a Positive Control: Include a known cytotoxic agent to ensure the assay is working correctly. 2. Increase Concentration Range: Test a higher range of concentrations. 3. Assess Stability: Check for compound stability under experimental conditions if possible. 4. Use an Orthogonal Assay: Confirm results with a different cytotoxicity assay that has a different detection principle (e.g., switch from a metabolic assay to a membrane integrity assay).
Dose-response curve is not sigmoidal 1. Compound Precipitation: Precipitation at high concentrations can lead to a bell-shaped curve.[2] 2. Assay Artifact: Direct chemical interference with assay reagents.[3] 3. Complex Biology: High concentrations may trigger secondary, pro-survival pathways.[3]1. Confirm Solubility: Check for precipitation and adjust the concentration range accordingly. 2. Run Controls: Test the compound with assay reagents in a cell-free system to check for interference. 3. Change Assay: Use an endpoint that is less prone to such artifacts, such as cell counting or an apoptosis assay.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in Cell Line A (48h Exposure)

This table summarizes example data from an MTT assay to determine the IC50 value of this compound.

This compound Conc. (µM)Mean Absorbance (570 nm)Std. Deviation% Viability (Normalized)
0 (Vehicle Control)1.2500.085100.0%
0.11.2150.07097.2%
0.51.0500.06584.0%
1.00.8750.05070.0%
2.50.6250.04550.0%
5.00.3500.03028.0%
10.00.1500.02512.0%
50.00.0500.0104.0%
Max Kill Control0.0200.0050.0%

Based on this data, the estimated IC50 (concentration inhibiting 50% of viability) for this compound is approximately 2.5 µM.

Visualizations

Cytotoxicity_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion SK216 This compound Receptor Target Receptor / Channel SK216->Receptor Binds/Interacts ROS ↑ Reactive Oxygen Species (ROS) Receptor->ROS Induces Stress Bcl2 Bcl-2 Inhibition Receptor->Bcl2 Inhibits (Pro-Survival) JNK JNK Activation ROS->JNK Activates Bax Bax Activation JNK->Bax Activates (Pro-Apoptotic) Mito_Stress Mitochondrial Stress JNK->Mito_Stress Translocates to Mitochondria Bax->Mito_Stress CytoC Cytochrome C Release Mito_Stress->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A 1. Prepare this compound Stock Solution B 2. Culture Cells to Optimal Density C 3. Seed Cells in 96-Well Plates D 4. Prepare Serial Dilutions of this compound C->D Proceed to Treatment E 5. Treat Cells & Incubate (e.g., 24, 48, 72h) F 6. Add Viability Reagent (e.g., MTT, Resazurin) G 7. Measure Signal (Absorbance/Fluorescence) F->G Proceed to Readout H 8. Normalize Data & Plot Dose-Response Curve I 9. Calculate IC50 Value J Optimal Concentration Range Identified I->J Refine Concentration for Mechanism of Action Studies

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic Start High Cytotoxicity Observed in Experiment CheckCalcs Are stock and dilution calculations correct? Start->CheckCalcs CheckSolvent Is final solvent conc. (e.g., DMSO) < 0.1%? CheckCalcs->CheckSolvent Yes Sol_Recalc Solution: Recalculate and prepare fresh dilutions. CheckCalcs->Sol_Recalc No CheckContam Are cells healthy and free of contamination? CheckSolvent->CheckContam Yes Sol_Solvent Solution: Lower solvent conc. in all wells, including controls. CheckSolvent->Sol_Solvent No CheckRange Is the concentration range appropriate? CheckContam->CheckRange Yes Sol_Cells Solution: Use new, low-passage, mycoplasma-negative cells. CheckContam->Sol_Cells No Sol_Range Solution: Test a significantly lower concentration range. CheckRange->Sol_Range No Conclusion Root cause likely identified. Proceed with optimized protocol. CheckRange->Conclusion Yes Sol_Recalc->Conclusion Sol_Solvent->Conclusion Sol_Cells->Conclusion Sol_Range->Conclusion

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity, an indicator of cell viability.[12] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[12]

Materials:

  • Cells and complete culture medium

  • This compound stock solution

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[4]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium) and allow them to attach overnight.[1][13]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.[1][12]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[1] Mix gently by pipetting or shaking.[4]

  • Readout: Measure the absorbance at 570 nm using a microplate reader.[12]

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol differentiates between healthy, apoptotic, and necrotic cells by detecting phosphatidylserine (B164497) externalization (a marker of early apoptosis) and plasma membrane integrity.[6]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC/Propidium Iodide (PI) staining kit

  • 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[6]

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture and treat cells with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well. Centrifuge the cell suspension.

  • Washing: Wash cells once with cold PBS, centrifuge, and carefully discard the supernatant.[6]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[6]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[6] Gently vortex.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[6][8]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[6]

  • Analysis: Analyze the stained cells by flow cytometry as soon as possible (ideally within one hour).[8]

    • Healthy cells: Annexin V negative, PI negative.[6][7]

    • Early apoptotic cells: Annexin V positive, PI negative.[6][7]

    • Late apoptotic/necrotic cells: Annexin V positive, PI positive.[6][7]

References

SK-216 stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SK-216. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to address common issues encountered during its use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

Q2: How stable is this compound in common cell culture media (e.g., DMEM, RPMI-1640)?

Currently, there is no publicly available quantitative data on the stability of this compound in specific cell culture media. The stability of a small molecule like this compound can be influenced by various factors, including the specific media formulation, serum concentration, pH, temperature, and exposure to light.[4][5] Therefore, it is highly recommended that researchers experimentally determine the stability of this compound under their specific cell culture conditions.

Q3: Why is it important to determine the stability of this compound for my experiments?

Q4: What are the potential causes of this compound degradation in cell culture media?

Several factors can contribute to the degradation of small molecules in cell culture media:

  • Chemical Instability: The aqueous environment of cell culture media can lead to hydrolysis. Other components in the media, such as certain amino acids or vitamins, could react with the compound.[4] The pH of the media can also significantly affect the stability of a compound.[4]

  • Enzymatic Degradation: If you are using serum-containing media (e.g., with Fetal Bovine Serum - FBS), enzymes present in the serum can metabolize this compound.

  • Adsorption: The compound may adsorb to the plastic surfaces of cell culture plates, flasks, or pipette tips, reducing its effective concentration in the media.[4]

  • Light Sensitivity: Exposure to light can cause photodegradation of sensitive compounds.

Troubleshooting Guide

This guide addresses common issues that may arise when working with this compound in cell culture.

Issue Possible Cause Suggested Solution
Loss of this compound activity over time in culture. Degradation of this compound in the cell culture medium.Determine the stability of this compound in your specific media and under your experimental conditions using the protocol provided below. Consider replenishing the media with fresh this compound at regular intervals for long-term experiments.
Adsorption of this compound to plasticware.Use low-binding plates and pipette tips. Include a control group without cells to assess the extent of non-specific binding.
High variability in experimental results between replicates. Inconsistent concentration of this compound due to degradation or adsorption.Ensure consistent timing and handling of the compound. Prepare fresh working solutions for each experiment. Validate your analytical method if quantifying this compound concentration.
Cell health and density variations.Maintain consistent cell seeding densities and monitor cell health throughout the experiment.
Unexpected cellular toxicity. High concentration of the solvent (e.g., DMSO) used to dissolve this compound.Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).
Degradation products of this compound may be toxic.If significant degradation is observed, consider shorter incubation times or more frequent media changes.

Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To quantify the concentration of this compound in cell culture media over a defined time course to determine its stability.

Materials:

  • This compound

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum

  • Sterile, low-binding microcentrifuge tubes or a 24-well plate

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system

  • Analytical column (e.g., C18)

  • Acetonitrile (B52724) (ACN)

  • Formic acid

  • Internal standard (optional, but recommended for LC-MS)

Methodology:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

    • Spike the pre-warmed cell culture medium with the this compound stock solution to the desired final concentration (e.g., 10 µM). Ensure the final solvent concentration is non-toxic to your cells.

  • Incubation and Sampling:

    • Aliquot the this compound-spiked media into sterile, low-binding tubes or wells of a 24-well plate.

    • Collect an aliquot immediately for the T=0 time point.

    • Incubate the remaining samples at 37°C in a 5% CO₂ incubator.

    • Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours).

    • Store all samples at -80°C until analysis.

  • Sample Preparation for Analysis:

    • Thaw the collected samples.

    • To precipitate proteins and extract this compound, add 3 volumes of cold acetonitrile (containing an internal standard if used) to each media sample.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

    • Carefully transfer the supernatant to HPLC or LC-MS vials for analysis.

  • HPLC/LC-MS Analysis:

    • Analyze the samples to determine the concentration of this compound. The exact parameters will need to be optimized for your specific system and compound. A general starting point is provided in the table below.

Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

  • Plot the percentage of this compound remaining against time to visualize the stability profile.

  • From this data, you can determine the half-life (t½) of this compound in your cell culture medium.

Table 1: Example HPLC/LC-MS Parameters for this compound Stability Analysis

ParameterSuggested Condition
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% to 95% B over 5 minutes (to be optimized)
Flow Rate 0.4 mL/min (to be optimized)
Injection Volume 5 µL
Detection UV (wavelength to be determined based on this compound's absorbance spectrum) or Mass Spectrometry

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_media Spike Cell Culture Media prep_stock->prep_media aliquot Aliquot into Plates/Tubes prep_media->aliquot incubate Incubate at 37°C aliquot->incubate sampling Collect Samples at Time Points incubate->sampling sample_prep Protein Precipitation & Extraction sampling->sample_prep hplc_ms HPLC/LC-MS Analysis sample_prep->hplc_ms data_analysis Data Analysis (% Remaining, t½) hplc_ms->data_analysis

Caption: Workflow for assessing this compound stability in cell culture media.

PAI1_signaling cluster_pathway PAI-1 Signaling Pathway SK216 This compound PAI1 PAI-1 SK216->PAI1 Inhibits uPA_tPA uPA / tPA PAI1->uPA_tPA Inhibits Plasminogen Plasminogen uPA_tPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin ECM_degradation ECM Degradation Plasmin->ECM_degradation Angiogenesis Angiogenesis ECM_degradation->Angiogenesis Tumor_Invasion Tumor Invasion ECM_degradation->Tumor_Invasion

References

Technical Support Center: SK-216 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide addresses common issues encountered during in vivo studies with SK-216 in a question-and-answer format.

Issue CategoryQuestionPotential Cause & Troubleshooting Steps
Formulation & Administration I'm having trouble dissolving this compound in water for oral administration. This compound is reported to be soluble in water up to 2.67 mg/mL with gentle warming. Troubleshooting: 1. Check Concentration: Ensure your desired concentration is below the solubility limit. 2. Gentle Warming: Warm the solution gently (e.g., to 37°C) to aid dissolution. 3. pH Adjustment: The solubility of many compounds is pH-dependent. Although not specified in published protocols, you could assess the pH of your solution and make minor adjustments if necessary. 4. Sonication: Use a sonicator bath to aid in the dissolution of the compound. 5. Consider a Vehicle: If direct dissolution in water is problematic, consider preparing a stock solution in a small amount of a biocompatible solvent like DMSO, and then diluting it into the drinking water. However, be mindful of the final DMSO concentration and its potential effects on the animals.
My mice are not drinking the this compound medicated water. This could be due to the taste of the compound, leading to aversion. Troubleshooting: 1. Monitor Water Intake: Quantify daily water consumption to confirm reduced intake compared to control animals. 2. Introduce Gradually: Acclimatize the mice by gradually increasing the concentration of this compound in the drinking water over a few days. 3. Add a Sweetener: Consider adding a small amount of a palatable substance like sucrose (B13894) (e.g., 1-2%) to the medicated water to mask any unpleasant taste. Ensure the sweetener itself does not interfere with your experimental model. 4. Alternative Administration: If water aversion persists, consider switching to oral gavage for precise dosing.
Efficacy I am not observing the expected anti-tumor effect of this compound. This could be due to several factors, from suboptimal drug exposure to issues with the experimental model. Troubleshooting: 1. Confirm Drug Intake: Ensure that the mice are consuming the medicated water as expected. 2. Verify Compound Stability: Confirm the stability of this compound in the drinking water over the period it is available to the animals. The stability of small molecules in aqueous solutions can be affected by factors like pH, light, and temperature. 3. Dose-Response: The reported effective concentrations were 100 and 500 ppm[1]. Consider if your chosen dose is appropriate for your specific tumor model and mouse strain. A dose-response study may be necessary. 4. Pharmacokinetics: While specific pharmacokinetic data for this compound in mice is not readily available, factors like poor oral bioavailability or rapid metabolism could lead to insufficient drug exposure. Consider conducting a pilot pharmacokinetic study to measure plasma concentrations of this compound. 5. Tumor Model: The anti-tumor effects of this compound have been demonstrated in Lewis lung carcinoma and B16 melanoma models[1]. The efficacy may vary in other tumor models with different dependencies on PAI-1 signaling.
I am observing a greater than expected anti-tumor effect or toxicity. This could indicate higher than anticipated drug exposure or sensitivity of the animal model. Troubleshooting: 1. Accurate Dosing: Double-check your calculations for the concentration of this compound in the drinking water. 2. Water Consumption: Unusually high water consumption will lead to a higher drug dose. Monitor water intake carefully. 3. Animal Health: Underlying health issues in the experimental animals could make them more susceptible to the effects of the drug. Ensure all animals are healthy before starting the experiment. 4. Toxicity Assessment: Monitor for signs of toxicity such as weight loss, lethargy, or changes in behavior. If toxicity is observed, consider reducing the dose of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

Q2: What are the reported in vivo effects of this compound?

A2: In preclinical mouse models, orally administered this compound has been shown to reduce the size of subcutaneous tumors and the extent of metastases[1][2]. It also reduces angiogenesis within the tumors[1]. Furthermore, this compound has been shown to limit the development of bleomycin-induced pulmonary fibrosis in mice[3].

Q3: What is the recommended route of administration for this compound in vivo?

A3: this compound has been successfully administered orally in mice by dissolving it in their drinking water[1][3]. This method allows for continuous drug exposure. Oral gavage is another potential route for more precise dosing.

Q4: Is this compound orally bioavailable?

A4: Yes, this compound is described as being orally bioavailable. However, specific pharmacokinetic parameters such as the percentage of oral bioavailability in mice have not been publicly reported.

Q5: What cancer models have been used to test this compound in vivo?

Quantitative Data Summary

The following table summarizes the in vivo experimental parameters from a key study using this compound.

ParameterDetailsReference
Animal Model Wild-type mice[1]
Tumor Models Subcutaneous injection of Lewis lung carcinoma (LLC) or B16 melanoma cells; Tail vein injection of LLC or B16 melanoma cells (metastasis model)[1]
Drug This compound[1]
Administration Route Oral, in drinking water[1]
Doses 100 ppm and 500 ppm[1]
Treatment Duration Up to 14 days for subcutaneous tumor model[1]
Reported Efficacy Reduced size of subcutaneous tumors and extent of metastases[1][2]

Detailed Experimental Protocols

Protocol: In Vivo Efficacy Study of this compound in a Subcutaneous Tumor Model

This protocol is based on the methodology described by Masuda et al. (2013)[1].

1. Cell Culture and Animal Model:

  • Culture Lewis lung carcinoma (LLC) or B16 melanoma cells in appropriate media.
  • Use wild-type mice (e.g., C57BL/6).
  • Acclimatize animals for at least one week before the start of the experiment.

2. Tumor Cell Implantation:

  • Harvest tumor cells and resuspend them in sterile phosphate-buffered saline (PBS) or appropriate media.
  • Subcutaneously inject 1 x 10^6 cells in a volume of 100 µL into the flank of each mouse.

3. This compound Formulation and Administration:

  • Prepare fresh drinking water containing this compound at the desired concentrations (e.g., 100 ppm and 500 ppm).
  • Note: A detailed formulation protocol is not available in the primary literature. Based on its water solubility of 2.67 mg/mL, this compound should dissolve in water at these concentrations. Gentle warming may be required. It is recommended to perform a small-scale solubility and stability test before preparing large volumes.
  • Provide the medicated water to the treatment groups ad libitum. The control group should receive regular drinking water.
  • Replace the medicated water every 2-3 days to ensure compound stability.

4. Monitoring and Data Collection:

  • Measure tumor dimensions (length and width) with calipers twice a week.
  • Calculate tumor volume using the formula: (width^2 x length) / 2.
  • Monitor the body weight of the mice regularly as an indicator of toxicity.
  • Monitor water consumption to estimate the daily intake of this compound.

5. Endpoint and Analysis:

  • At the end of the study (e.g., day 14), euthanize the mice.
  • Excise the tumors and measure their final weight and volume.
  • Perform statistical analysis to compare tumor growth between the control and this compound treated groups.
  • Tumor tissue can be further processed for histological or molecular analysis (e.g., to assess angiogenesis).

Mandatory Visualization

PAI1_Signaling_Pathway PAI-1 Signaling in the Tumor Microenvironment TGFb TGF-β PAI1 This compound (inhibits) PAI-1 TGFb->PAI1 induces uPA uPA uPAR uPAR uPA->uPAR binds Plasminogen Plasminogen uPA->Plasminogen activates Cell_Migration Cell Migration & Invasion uPAR->Cell_Migration PAI1->uPA Plasmin Plasmin Plasminogen->Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation ECM_Degradation->Cell_Migration Angiogenesis Angiogenesis Cell_Migration->Angiogenesis VEGF VEGF VEGF->Angiogenesis SK216_InVivo_Workflow This compound In Vivo Experimental Workflow start Start cell_culture Tumor Cell Culture (e.g., LLC, B16) start->cell_culture animal_acclimatization Animal Acclimatization (e.g., C57BL/6 mice) start->animal_acclimatization tumor_implantation Subcutaneous Tumor Implantation cell_culture->tumor_implantation animal_acclimatization->tumor_implantation randomization Randomization into Control & Treatment Groups tumor_implantation->randomization treatment Oral Administration of this compound (in drinking water) randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring Twice weekly endpoint Endpoint Determination (e.g., Day 14) monitoring->endpoint euthanasia Euthanasia & Tumor Excision endpoint->euthanasia analysis Data Analysis (Tumor size, weight, etc.) euthanasia->analysis end End analysis->end

References

Technical Support Center: Assessing the Cytotoxicity of SK-216 on Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is SK-216 and why is it important to assess its cytotoxicity on non-cancerous cell lines?

Q2: What are the common assays to measure the cytotoxicity of this compound?

A2: The most common in vitro assays to measure cytotoxicity include:

  • MTT Assay: Measures cell metabolic activity as an indicator of cell viability.

  • LDH Assay: Quantifies the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity.

  • Apoptosis Assays (e.g., Annexin V/PI staining): Detect programmed cell death, a common mechanism of drug-induced cytotoxicity.

Q3: What are some common non-cancerous cell lines that can be used to test the cytotoxicity of this compound?

A3: A variety of non-cancerous cell lines can be used, depending on the intended therapeutic application of this compound. Common choices include:

  • Fibroblasts: (e.g., NIH-3T3, WI-38) to assess general cellular toxicity.

  • Endothelial Cells: (e.g., HUVECs) to evaluate effects on the vasculature.

  • Epithelial Cells: (e.g., HaCaT, BEAS-2B) to assess effects on barrier tissues.

Q4: What is an IC50 value and why is it important?

A4: The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. In the context of cytotoxicity, it represents the concentration of this compound needed to kill 50% of the cells in a culture. It is a standard measure of a compound's potency.

Quantitative Data Presentation

Cell LineCell TypeAssayIncubation Time (hrs)IC50 (µM)Citation
UROtsaBenign UrothelialProliferation Assay7270.3 ± 0.1[1][2]
HUVECHuman Umbilical Vein EndothelialMTT48~85 (Hypothetical)
NIH-3T3Mouse Embryonic FibroblastMTT48~110 (Hypothetical)
HaCaTHuman KeratinocyteLDH24~95 (Hypothetical)

Note: The hypothetical values are provided for illustrative purposes and should be experimentally determined for this compound.

Troubleshooting Guides

Issue 1: High variability between replicate wells in the MTT assay.

  • Possible Cause 1: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting into each well.

  • Possible Cause 2: Incomplete formazan (B1609692) solubilization.

    • Solution: After adding the solubilization buffer, ensure complete mixing by pipetting up and down. Incubate for a sufficient time to allow for complete dissolution of the formazan crystals.[3]

  • Possible Cause 3: Presence of bubbles in wells.

    • Solution: Be careful not to introduce bubbles when adding reagents. If bubbles are present, gently pop them with a sterile pipette tip before reading the plate.

Issue 2: High background signal in the LDH assay.

  • Possible Cause 1: High spontaneous LDH release.

    • Solution: Handle cells gently during seeding and treatment to minimize mechanical damage. Ensure the cell culture is healthy and not overgrown.

  • Possible Cause 2: LDH in serum-containing media.

    • Solution: Use serum-free media for the assay or include a media-only background control to subtract the baseline LDH activity.

  • Possible Cause 3: Contamination of cell culture.

    • Solution: Regularly check cultures for signs of microbial contamination. Use aseptic techniques throughout the experiment.

Issue 3: Inconsistent results in Annexin V/PI apoptosis assay.

  • Possible Cause 1: Inappropriate cell harvesting.

    • Solution: For adherent cells, use a gentle cell detachment method (e.g., trypsin-EDTA followed by neutralization) to avoid membrane damage that can lead to false positives for PI staining.

  • Possible Cause 2: Incorrect compensation settings in flow cytometry.

    • Solution: Use single-stained controls (Annexin V only and PI only) to set up the correct compensation for spectral overlap between the fluorochromes.

  • Possible Cause 3: Delayed analysis after staining.

    • Solution: Analyze the stained cells as soon as possible, as prolonged incubation can lead to secondary necrosis and an increase in double-positive cells.

Experimental Protocols

MTT Assay for Cell Viability

Materials:

  • 96-well flat-bottom plates

  • Non-cancerous cell line of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[1][3]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

LDH Cytotoxicity Assay

Materials:

  • 96-well flat-bottom plates

  • Non-cancerous cell line of interest

  • Complete culture medium (serum-free for the assay is recommended)

  • This compound stock solution

  • LDH assay kit (containing substrate, cofactor, and diaphorase)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and controls (vehicle and untreated) for the desired time.

  • Prepare control wells for maximum LDH release by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation.

  • Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well of the new plate.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[7][8]

Materials:

  • 6-well plates

  • Non-cancerous cell line of interest

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with this compound at the desired concentrations for the chosen duration.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS and resuspend them in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Visualizations

experimental_workflow_MTT cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_sk216 Add this compound to Cells incubate_24h->add_sk216 prep_sk216 Prepare this compound Dilutions prep_sk216->add_sk216 incubate_exposure Incubate for Exposure Time add_sk216->incubate_exposure add_mtt Add MTT Reagent incubate_exposure->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

signaling_pathway sk216 This compound pai1 PAI-1 sk216->pai1 Inhibition unknown_receptor Unknown Off-Target Receptor sk216->unknown_receptor Potential Binding cell_membrane Cell Membrane caspase_cascade Caspase Cascade Activation unknown_receptor->caspase_cascade Signal Transduction apoptosis Apoptosis caspase_cascade->apoptosis

Caption: Hypothetical signaling pathway for off-target cytotoxicity of this compound.

References

Preventing SK-216 Precipitation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of SK-216 in stock solutions. By following these troubleshooting steps and frequently asked questions, users can ensure the stability and efficacy of their this compound solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing this compound stock solutions is water.[1]

Q2: What is the maximum soluble concentration of this compound in water?

A2: this compound is soluble in water up to 2.67 mg/mL, which corresponds to a concentration of 5 mM.[1] Gentle warming can aid in dissolution.[1]

Q3: My this compound has precipitated out of solution. What are the likely causes?

A3: Precipitation of this compound can occur due to several factors, including:

  • Concentration exceeding solubility limit: Attempting to prepare a stock solution at a concentration higher than 5 mM in water.

  • Improper storage: Storing the stock solution at incorrect temperatures or for extended periods.

  • Use of inappropriate solvents: While water is the recommended solvent, using other solvents without established solubility data may lead to precipitation.

  • Low temperature: Storing the solution at refrigerated or freezing temperatures without ensuring the concentration is low enough to remain in solution.

Q4: What are the proper storage conditions for this compound stock solutions to prevent precipitation?

A4: To ensure the stability of your this compound stock solution and prevent precipitation, adhere to the following storage guidelines:

  • For long-term storage (up to 6 months), store the stock solution at -80°C.[2][3]

  • For short-term storage (up to 1 month), the solution can be stored at -20°C.[2][3]

  • It is recommended to store the solution in sealed containers to protect it from moisture.[2][3]

Q5: Can I prepare a higher concentration stock solution in a different solvent?

Troubleshooting Guide

This guide provides a systematic approach to resolving this compound precipitation issues.

Issue: this compound has precipitated in the stock solution.

Step 1: Verify the Concentration

  • Confirm that the prepared concentration does not exceed 5 mM (2.67 mg/mL) in water.

Step 2: Gentle Warming

  • If the concentration is within the recommended limit, gently warm the solution to aid in redissolving the precipitate.[1] A water bath at 37°C can be used, but avoid excessive heat.

Step 3: Check Storage Conditions

  • Ensure that the solution has been stored at the correct temperature (-20°C for short-term or -80°C for long-term storage).[2][3]

Step 4: Prepare a Fresh Stock Solution

  • If the precipitate does not redissolve or if there are concerns about the solution's integrity, it is best to prepare a fresh stock solution following the recommended protocol.

Quantitative Data Summary

ParameterValueReference
Chemical Name 2-[5-[[6-[5-(1,1-Dimethylethyl)-2-benzoxazolyl]-2-naphthalenyl]oxy]pentyl]-propanedioic acid disodium (B8443419) salt[1][4]
CAS Number 654080-03-2[1][2][4]
Molecular Weight 533.52 g/mol [1][4]
Recommended Solvent Water[1]
Maximum Solubility in Water 2.67 mg/mL (5 mM)[1]
Long-Term Storage -80°C (up to 6 months)[2][3]
Short-Term Storage -20°C (up to 1 month)[2][3]

Experimental Protocols

Protocol for Preparing a 5 mM this compound Stock Solution in Water

  • Calculate the required mass of this compound:

    • Mass (mg) = 5 mM * 533.52 g/mol * Volume (L)

    • For example, to prepare 1 mL of a 5 mM stock solution: Mass (mg) = 5 mmol/L * 533.52 g/mol * 0.001 L = 2.67 mg

  • Weigh the this compound:

    • Accurately weigh 2.67 mg of this compound powder.

  • Dissolve in Water:

    • Add the weighed this compound to a sterile microcentrifuge tube.

    • Add 1 mL of sterile, purified water.

  • Aid Dissolution (if necessary):

    • Vortex the solution briefly.

    • If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for a few minutes until the solution is clear.

  • Storage:

    • For immediate use, the solution can be kept at 4°C for a short period.

    • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2][3] For short-term storage, use -20°C.[2][3]

Visual Guides

SK216_Troubleshooting_Workflow start Precipitation Observed in this compound Stock Solution check_conc Is Concentration ≤ 5 mM? start->check_conc warm Gently Warm Solution (e.g., 37°C water bath) check_conc->warm Yes prepare_fresh Prepare Fresh Stock Solution (Follow Protocol) check_conc->prepare_fresh No dissolved Precipitate Dissolved? warm->dissolved check_storage Review Storage Conditions (Temp & Duration) check_storage->prepare_fresh Incorrect end_bad Discard Old Solution check_storage->end_bad Correct dissolved->check_storage No end_ok Solution Usable dissolved->end_ok Yes storage_ok Storage Conditions Correct? end_bad->prepare_fresh

References

Technical Support Center: Troubleshooting Inconsistent Results with SK-216

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in the potency of SK-216 in our cell-based assays. What could be the cause?

A1: Batch-to-batch variability is a common issue with small molecule inhibitors and can stem from several factors:

  • Compound Stability and Storage: this compound, like many small molecules, is susceptible to degradation if not stored properly. Ensure the compound is desiccated and stored at the recommended temperature. Avoid repeated freeze-thaw cycles of stock solutions. For consistent results, prepare fresh dilutions from a stable, aliquoted stock for each experiment.

  • Solubility Issues: Inconsistent dissolution of this compound can lead to variations in the effective concentration. It is crucial to ensure complete solubilization of the compound in your chosen solvent before further dilution into aqueous media.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and overall health can significantly impact their response to treatment. It is advisable to use cells within a consistent passage range and to regularly monitor their health.

Q2: The IC50 value we have determined for this compound in our in vitro assay is different from the published values. Why might this be?

A2: Discrepancies in IC50 values can arise from differences in experimental conditions. The reported IC50 for this compound is 44 μmol/L in a specific inhibitory activity assay.[1][2] Variations can be attributed to:

  • Assay System: Different cell lines, incubation times, and endpoint measurements will influence the apparent potency.

  • Reagent Concentrations: The concentration of substrates or competing molecules in your assay can affect the inhibitory activity of this compound.

  • Data Analysis: The method used to calculate the IC50 value can also contribute to variations. Ensure a consistent and appropriate curve-fitting model is used.

Q3: We are seeing unexpected off-target effects in our experiments with this compound. How can we address this?

  • Use of Controls: Include appropriate negative and positive controls in your experiments. A structurally related but inactive compound, if available, can be a useful negative control.

Q4: What is the best way to prepare and store this compound stock solutions?

A4: Proper handling of this compound is critical for maintaining its activity.

  • Solubility: this compound is soluble in water with gentle warming.

  • Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate solvent. For example, a stock solution can be prepared in water.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When stored at -80°C, the stock solution should be used within 6 months, and at -20°C, within 1 month.

Troubleshooting Guides

Inconsistent Results in Cell-Based Assays
Problem Possible Cause Recommended Solution
Low or no inhibitory effect Compound degradationPrepare fresh dilutions from a new aliquot of stock solution. Verify the storage conditions of the compound.
Poor cell healthMonitor cell viability and morphology. Ensure cells are healthy and within a consistent passage number.
Incorrect assay conditionsOptimize incubation time, cell density, and reagent concentrations.
High background or non-specific effects Compound precipitationVisually inspect the solution for any precipitate. Consider adjusting the final solvent concentration.
Off-target effectsPerform a dose-response curve and use the lowest effective concentration. Use appropriate controls to validate the specificity of the observed effects.
Variable results between wells/plates Pipetting errorsEnsure accurate and consistent pipetting. Calibrate pipettes regularly.
Edge effects in microplatesAvoid using the outer wells of the plate or ensure proper humidification during incubation to minimize evaporation.
Inconsistent Results in In Vivo Studies
Problem Possible Cause Recommended Solution
Lack of efficacy Insufficient bioavailabilityThis compound is orally bioavailable. However, ensure proper formulation and administration to achieve desired plasma concentrations.
Rapid metabolism or clearanceConduct pharmacokinetic studies to determine the optimal dosing regimen.
Inappropriate animal modelEnsure the chosen animal model is relevant to the research question and that PAI-1 plays a significant role in the pathology being studied.
High toxicity or adverse effects High dosagePerform a dose-escalation study to determine the maximum tolerated dose.
Off-target effectsInvestigate potential off-target liabilities of this compound in the specific animal model.
Variable tumor growth or disease progression Inconsistent tumor cell implantationStandardize the cell implantation procedure to ensure uniform tumor engraftment.
Animal-to-animal variabilityUse a sufficient number of animals per group to account for biological variability and ensure statistical power.

Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

  • Preparation of Matrigel-coated plates:

    • Thaw Matrigel on ice at 4°C overnight.

    • Pipette 50 µL of Matrigel into each well of a pre-chilled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Seeding:

    • Harvest endothelial cells (e.g., HUVECs) and resuspend them in serum-free media.

    • Seed 1.5 x 10^4 cells in 100 µL of media onto the solidified Matrigel.

  • Treatment with this compound:

    • Add this compound at the desired concentrations to the wells. Include a vehicle control.

  • Incubation and Analysis:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

    • Visualize and photograph the tube formation using an inverted microscope.

    • Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops.

Cell Migration Assay (Boyden Chamber Assay)

This assay measures the chemotactic response of cells towards a chemoattractant.

  • Preparation of the Boyden Chamber:

    • Place an 8 µm pore size insert into each well of a 24-well plate.

  • Addition of Chemoattractant:

    • Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding and Treatment:

    • Harvest and resuspend cells in serum-free media.

    • Add the cell suspension (e.g., 0.5-1.0 x 10^6 cells/mL) to the upper chamber of the insert.

    • Add this compound at the desired concentrations to the upper chamber. Include a vehicle control.

  • Incubation:

    • Incubate the plate for 2-24 hours in a cell culture incubator.

  • Analysis:

    • Remove non-migrated cells from the top of the insert with a cotton swab.

    • Fix and stain the migrated cells on the bottom of the insert (e.g., with Crystal Violet).

    • Count the number of migrated cells in several fields of view under a microscope.

PAI-1 Signaling Pathway

PAI1_Signaling_Pathway cluster_plasminogen_activation Plasminogen Activation System cluster_pai1_inhibition PAI-1 Inhibition cluster_downstream_effects Downstream Effects Plasminogen Plasminogen Plasmin Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation promotes uPA_tPA uPA / tPA uPA_tPA->Plasmin activates PAI1 PAI-1 PAI1->uPA_tPA inhibits SK216 This compound SK216->PAI1 inhibits Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration facilitates

This technical support guide provides a starting point for troubleshooting inconsistent results with this compound. For further assistance, please refer to the original research articles citing the use of this compound.

References

long-term stability of SK-216 at -20°C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the long-term stability and handling of SK-216. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage temperature for this compound?

A1: While specific long-term stability data for this compound at -20°C is not publicly available in the provided search results, general recommendations for similar research compounds suggest that storage at -20°C in a tightly sealed container, protected from light and moisture, is a common practice to ensure stability. For instance, a safety data sheet for this compound mentions it is stable under recommended storage conditions, though the specific temperature is not detailed.[1][2] Another supplier suggests room temperature storage for a product also labeled this compound, but it is important to consult the product-specific documentation provided by the supplier from whom you purchased the compound.[3]

Q2: How long can I store this compound at -20°C?

A2: The precise duration for which this compound remains stable at -20°C has not been specified in the available documentation. For critical experiments, it is advisable to use freshly acquired compound or to perform periodic quality control checks on stored material.

Q3: Should I store this compound as a solid or in solution?

A3: For long-term storage, it is generally recommended to store this compound as a solid (powder) to minimize degradation.[3] If you need to store it in solution, it is advisable to prepare aliquots of a desired concentration and store them at -80°C to avoid repeated freeze-thaw cycles. The stability in various solvents has not been detailed in the provided search results, so it is recommended to prepare fresh solutions for your experiments whenever possible.

Q4: What are the signs of this compound degradation?

A4: Visual signs of degradation can include a change in color or texture of the solid compound. For this compound in solution, precipitation or a change in color may indicate degradation or solubility issues. However, chemical degradation can occur without any visible changes. Therefore, for sensitive applications, analytical methods such as HPLC, LC-MS, or NMR should be used to assess the purity and integrity of the compound.

Troubleshooting Guide

If you are experiencing unexpected or inconsistent results in your experiments with this compound, the following troubleshooting guide may help you identify if compound stability is a contributing factor.

Issue Possible Cause Related to Stability Recommended Action
Loss of biological activity The compound may have degraded due to improper storage or handling.- Use a fresh vial of this compound if available.- Perform a quality control check on your current stock (e.g., using HPLC).- Review your storage and handling procedures.
Inconsistent results between experiments Repeated freeze-thaw cycles of stock solutions may have led to degradation.- Prepare single-use aliquots of your stock solution.- Always use a fresh aliquot for each experiment.
Precipitate observed in stock solution The compound may have limited solubility or may be degrading in the chosen solvent over time.- Try preparing a fresh solution.- Consider using a different solvent if compatible with your experimental design.- Briefly sonicate the solution before use to ensure it is fully dissolved.

Experimental Protocols

Protocol for Assessing the Purity of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of your this compound sample. Please note that the specific conditions may need to be optimized for your available equipment and columns.

1. Materials:

  • This compound sample
  • HPLC-grade acetonitrile (B52724) (ACN)
  • HPLC-grade water
  • Formic acid (or other suitable modifier)
  • C18 reverse-phase HPLC column

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
  • Dilute the stock solution with the mobile phase to a final concentration of 10-20 µg/mL.

3. HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size
  • Mobile Phase A: 0.1% Formic acid in Water
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile
  • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: UV, scan from 200-400 nm (select the optimal wavelength based on the UV-Vis spectrum of this compound).
  • Injection Volume: 10 µL

4. Analysis:

  • Inject the prepared sample.
  • Analyze the resulting chromatogram. A pure sample should show a single major peak. The presence of multiple peaks may indicate impurities or degradation products. The peak area of the main peak relative to the total peak area can be used to estimate purity.

Visualizations

G Troubleshooting Workflow for this compound Stability Issues start Unexpected Experimental Results check_compound Is this compound stability a potential cause? start->check_compound review_storage Review Storage Conditions (-20°C, protected from light/moisture) check_compound->review_storage Yes continue_troubleshooting Investigate Other Experimental Parameters check_compound->continue_troubleshooting No check_solution Review Solution Handling (aliquoting, freeze-thaw cycles) review_storage->check_solution qc_check Perform Quality Control (e.g., HPLC) check_solution->qc_check new_vial Use a Fresh Vial of this compound qc_check->new_vial Purity Compromised qc_check->continue_troubleshooting Purity OK results_ok Problem Resolved new_vial->results_ok

Caption: Troubleshooting workflow for potential this compound stability issues.

G General Protocol for Long-Term Storage of this compound receive Receive Solid this compound store_solid Store Solid at -20°C (Tightly sealed, protected from light) receive->store_solid prepare_solution Prepare Stock Solution (e.g., in DMSO) store_solid->prepare_solution For Experimental Use aliquot Aliquot into Single-Use Vials prepare_solution->aliquot store_solution Store Aliquots at -80°C aliquot->store_solution use_in_experiment Use Fresh Aliquot for Experiment store_solution->use_in_experiment

Caption: Recommended workflow for the long-term storage and handling of this compound.

References

Technical Support Center: SK-216 In Vitro Activity and the Impact of Serum

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is SK-216 and what is its mechanism of action?

Q2: How does serum in cell culture media affect the in vitro activity of this compound?

Serum contains a complex mixture of proteins, with albumin being the most abundant. Many drugs can bind to these proteins, particularly albumin.[5] This drug-protein binding is a reversible equilibrium, but only the unbound, or "free," fraction of the drug is pharmacologically active and able to interact with its target.[5] Therefore, the presence of serum in cell culture media can sequester this compound, reducing its free concentration and thus its apparent potency and efficacy in in vitro assays. The extent of this effect is dependent on the specific binding affinity of this compound to serum proteins.

Q3: What is the serum protein binding percentage of this compound?

Currently, the specific percentage of this compound that binds to serum proteins is not publicly available in the scientific literature. Given that the extent of protein binding can significantly impact experimental outcomes, it is a critical parameter to consider.

Q4: How can I account for the effect of serum in my experiments with this compound?

There are several strategies to manage the impact of serum:

  • Conduct experiments in serum-free or low-serum conditions: This is the most direct way to eliminate the confounding variable of serum protein binding. However, it's crucial to ensure that the cells remain viable and behave physiologically in these conditions.

  • Experimentally determine the optimal this compound concentration in the presence of serum: A dose-response study should be performed under your specific experimental conditions (i.e., the same cell type and serum percentage) to identify the effective concentration of this compound.

  • Measure the free fraction of this compound: For more precise studies, the unbound concentration of this compound in your culture media can be determined using techniques like equilibrium dialysis or ultrafiltration.[6][7][8]

Q5: Are there any known off-target effects of this compound that I should be aware of in my in vitro studies?

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Reduced or no activity of this compound observed in the presence of serum. Serum Protein Binding: High concentrations of serum proteins are likely binding to this compound, reducing the free, active concentration of the compound.1. Increase the concentration of this compound in a dose-dependent manner to overcome the binding effect. 2. Reduce the percentage of serum in your cell culture medium. 3. If your cell line permits, switch to a serum-free medium for the duration of the experiment.
Inconsistent results between experiments. Variability in Serum Lots: Different batches of serum can have varying protein compositions, leading to batch-to-batch differences in this compound binding and activity.1. Use a single, large batch of serum for a complete set of experiments to ensure consistency. 2. Qualify each new lot of serum by running a standard this compound dose-response curve.
Cell health is compromised in low-serum or serum-free conditions. Dependence on Serum Growth Factors: Many cell lines require components of serum for survival and proliferation.1. Gradually adapt your cells to lower serum concentrations over several passages. 2. Supplement your serum-free medium with specific growth factors and nutrients required by your cell line. 3. Conduct shorter-term experiments in serum-free media to minimize stress on the cells.
Observed this compound activity is lower than expected based on published IC50 values. Different Experimental Conditions: The published IC50 value for this compound (44 μmol/L) was likely determined under specific assay conditions, potentially with low or no serum.[2] Your experimental setup (cell type, serum concentration, endpoint measurement) will influence the apparent IC50.1. Perform your own dose-response experiments to determine the IC50 under your specific conditions. 2. Carefully review the methodology of the cited literature and align your protocol as closely as possible if you wish to replicate the results.

Experimental Protocols

Protocol 1: In Vitro PAI-1 Activity Assay

Materials:

  • Urokinase-type plasminogen activator (uPA) or tissue-type plasminogen activator (tPA)

  • Plasmin-specific chromogenic substrate

  • Assay buffer (e.g., Tris-HCl with a carrier protein like BSA at low concentration)

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer. Also, prepare a vehicle control (solvent only).

  • In a 96-well plate, add the this compound dilutions or vehicle control.

  • Add the plasmin-specific chromogenic substrate to each well.

  • Immediately measure the absorbance at the appropriate wavelength using a microplate reader in kinetic mode for a set period. The rate of color development is proportional to the uninhibited uPA/tPA activity.

  • Plot the percentage inhibition against the this compound concentration and determine the IC50 value.

Protocol 2: Determining the Effect of Serum on this compound Activity

This protocol is designed to quantify the impact of serum on the efficacy of this compound in a cell-based assay.

Materials:

  • Your cell line of interest

  • Complete cell culture medium with your standard serum concentration (e.g., 10% FBS)

  • Serum-free cell culture medium

  • This compound stock solution

  • Reagents for your chosen cell-based assay endpoint (e.g., cell viability reagent, migration assay components)

  • 96-well cell culture plates

  • Standard cell culture equipment

Procedure:

  • Seed your cells in 96-well plates at an appropriate density and allow them to adhere overnight in complete medium.

  • Prepare two sets of this compound serial dilutions: one in complete medium (with serum) and one in serum-free medium.

  • After cell adherence, carefully aspirate the medium from the wells.

  • To one set of plates, add the this compound dilutions prepared in complete medium.

  • To the other set of plates, wash the cells once with PBS and then add the this compound dilutions prepared in serum-free medium.

  • Incubate the plates for the desired experimental duration.

  • At the end of the incubation, perform your chosen cell-based assay to measure the effect of this compound (e.g., cell viability, migration, etc.).

  • Generate dose-response curves for this compound in the presence and absence of serum.

  • Compare the EC50 or IC50 values obtained under both conditions to quantify the "serum shift."

Data Presentation

Table 1: Hypothetical Impact of Serum on this compound IC50 in a Cell Proliferation Assay

Serum ConcentrationThis compound IC50 (µM)Fold Shift in IC50 (vs. Serum-Free)
0%101.0
2%353.5
5%808.0
10%25025.0

Note: This table presents hypothetical data for illustrative purposes. The actual fold shift will depend on the specific cell line, assay, and the serum protein binding affinity of this compound.

Visualizations

PAI-1 Signaling Pathway

PAI1_Signaling cluster_activation Plasminogen Activation Cascade cluster_effects Cellular Effects Plasminogen Plasminogen Plasmin Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation promotes Growth_Factor_Activation Growth Factor Activation (e.g., TGF-β) Plasmin->Growth_Factor_Activation promotes Apoptosis Apoptosis Plasmin->Apoptosis can induce uPA_tPA uPA / tPA uPA_tPA->Plasminogen activates PAI1 PAI-1 PAI1->uPA_tPA inhibits Cell_Migration Cell Migration & Invasion ECM_Degradation->Cell_Migration facilitates SK216 This compound SK216->PAI1 inhibits

Experimental Workflow: Assessing Serum Impact

This workflow outlines the key steps to determine how serum affects this compound's activity in a cell-based assay.

Serum_Impact_Workflow start Start: Seed cells in complete medium prepare_serum Prepare this compound dilutions in medium WITH serum start->prepare_serum prepare_serum_free Prepare this compound dilutions in SERUM-FREE medium start->prepare_serum_free treat_serum Treat cells with This compound in serum-containing medium prepare_serum->treat_serum treat_serum_free Wash cells & treat with This compound in serum-free medium prepare_serum_free->treat_serum_free incubate Incubate for experimental duration treat_serum->incubate treat_serum_free->incubate assay Perform cell-based assay (e.g., viability, migration) incubate->assay analyze Generate dose-response curves & compare IC50/EC50 values assay->analyze

Caption: Workflow for evaluating the impact of serum on this compound activity.

References

SK-216 degradation products and their effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent or unexpected results in cell-based assays 1. Compound Instability: While specific degradation pathways are unknown, improper storage or handling may affect SK-216 activity. 2. Incorrect Concentration: Errors in calculating the final concentration for the experiment. 3. Cell Line Variability: Different cell lines may have varying levels of PAI-1 expression and sensitivity to its inhibition.1. Storage: Store this compound stock solutions at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage to prevent degradation. Avoid repeated freeze-thaw cycles.[1] 2. Concentration Verification: Double-check all calculations for dilutions. Prepare fresh dilutions from a stock solution for each experiment. 3. Cell Line Characterization: Confirm PAI-1 expression levels in your cell line of interest using techniques like Western blot or ELISA.
Low solubility of this compound in aqueous media Physicochemical Properties: this compound is a disodium (B8443419) salt and may require specific conditions for complete dissolution.Solubilization: this compound is soluble in water at a concentration of up to 5 mM with gentle warming.[2] For cell culture, prepare a concentrated stock solution in sterile water and then dilute to the final working concentration in your culture medium.
Lack of in vivo efficacy in animal models 1. Route of Administration and Dosage: Suboptimal dosing or administration route may lead to insufficient bioavailability. 2. Host vs. Tumor PAI-1: The antitumor effects of this compound may be primarily mediated through its interaction with host PAI-1, rather than tumor-derived PAI-1.[3][4]1. Dosing and Administration: For in vivo studies in mice, this compound has been shown to be effective when administered orally.[3][5] A previously reported intraperitoneal dosage was 6.6 μ g/200 μL in PBS, administered every 3 days.[1] Dose optimization studies may be necessary for your specific animal model. 2. Experimental Design: Consider using PAI-1 deficient and wild-type animal models to investigate the differential effects on host and tumor PAI-1.[3][4]
Difficulty in assessing target engagement (PAI-1 inhibition) Lack of a direct readout for PAI-1 activity in the experimental system. Biomarker Analysis: Measure PAI-1 expression levels in primary tumor lesions or relevant tissues to confirm the biological effect of this compound.[1] Assess downstream markers of PAI-1 activity, such as changes in the expression of matrix metalloproteinases (MMPs).[1]

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

2. What are the known in vitro effects of this compound?

In vitro, this compound has been shown to:

  • Inhibit the invasion of human osteosarcoma cells in a dose-dependent manner (0-50 μM).[1]

  • Inhibit VEGF-induced migration and tube formation in Human Umbilical Vein Endothelial Cells (HUVECs).[2][3]

  • Attenuate TGF-β dependent epithelial-mesenchymal transition and fibroblast to myofibroblast differentiation.[2]

3. What are the known in vivo effects of this compound?

In vivo studies have demonstrated that this compound can:

  • Reduce the size of subcutaneous tumors and the extent of metastases.[3][5]

  • Inhibit angiogenesis in tumors.[2][3]

  • Suppress lung metastasis of human osteosarcoma cells.[1]

  • Reduce bleomycin-induced pulmonary fibrosis.[2]

4. Are there any known degradation products of this compound?

Currently, there is no publicly available information on the specific degradation products, stability profile, or metabolic pathways of this compound. Researchers should handle the compound with care and follow the recommended storage conditions to minimize potential degradation.

5. How should I prepare this compound for my experiments?

For in vitro experiments, prepare a stock solution of this compound in sterile water. Gentle warming can aid in dissolution.[2] This stock solution can then be diluted to the desired final concentration in the appropriate cell culture medium. For in vivo studies, this compound can be administered orally or via intraperitoneal injection, typically dissolved in a vehicle like PBS.[1][3]

Experimental Protocols

Hypothetical Workflow for Analysis of Potential this compound Degradation Products

While specific degradation products are unknown, the following workflow provides a general approach for their identification and characterization.

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection and Identification cluster_3 Data Analysis stress_conditions Incubate this compound under stress conditions (e.g., acid, base, heat, light, oxidation) extraction Extract potential degradation products (e.g., using solid-phase extraction) stress_conditions->extraction hplc High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) extraction->hplc uv_detector UV Detector (to monitor for peaks) hplc->uv_detector ms_detector Mass Spectrometry (MS) (for molecular weight determination and fragmentation analysis) uv_detector->ms_detector data_processing Compare chromatograms of stressed vs. unstressed samples ms_detector->data_processing nmr Nuclear Magnetic Resonance (NMR) (for structural elucidation of isolated products) identification Identify potential degradation products based on MS and NMR data data_processing->identification identification->nmr

Caption: A hypothetical workflow for the identification of potential this compound degradation products.

Signaling Pathway

PAI-1 Signaling in Cancer Progression

PAI1_Signaling SK216 This compound PAI1 PAI-1 SK216->PAI1 inhibits uPA_uPAR uPA/uPAR Complex PAI1->uPA_uPAR inhibits Vitronectin Vitronectin PAI1->Vitronectin binds Integrins Integrins PAI1->Integrins inhibits binding to Vitronectin Angiogenesis Angiogenesis PAI1->Angiogenesis promotes LRP1 LRP1 PAI1->LRP1 binds Plasminogen Plasminogen uPA_uPAR->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin ECM_degradation Extracellular Matrix (ECM) Degradation Plasmin->ECM_degradation Cell_Invasion Tumor Cell Invasion & Metastasis ECM_degradation->Cell_Invasion Vitronectin->Integrins interacts with Cell_Adhesion_Migration Cell Adhesion & Migration Integrins->Cell_Adhesion_Migration Jak_Stat1 Jak/Stat1 Signaling LRP1->Jak_Stat1 activates Jak_Stat1->Cell_Adhesion_Migration

References

Validation & Comparative

Targeting a Paradox: A Comparative Guide to SK-216 and Other PAI-1 Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pro-Tumorigenic Signaling of PAI-1

Caption: PAI-1 signaling pathways in the tumor microenvironment.

Comparative Analysis of PAI-1 Inhibitors

In Vitro Efficacy
Inhibitor Cancer Cell Line(s) Concentration / IC50 Key In Vitro Effects Reference(s)
SK-216 143B (Osteosarcoma)25 - 50 µMInhibited cell invasion and MMP-13 secretion; no effect on proliferation or migration.[6][7]
HUVECsNot specifiedInhibited VEGF-induced migration and tube formation.[8][9]
Tiplaxtinin (PAI-039) T24 (Bladder), UM-UC-14 (Urothelial)IC50: 43.7 µM (T24), 52.8 µM (UM-UC-14)Reduced cellular proliferation, cell adhesion, and colony formation; induced apoptosis.[10][11]
HeLa (Cervical), SiHa (Cervical)40 - 100 µMDecreased viability, colony formation, and migration; minimal effect on apoptosis.[12]
TM5275 ES-2, JHOC-9 (Ovarian)70 - 100 µMDecreased cell viability and suppressed cell growth.[13]
Various (HT1080, HCT116, etc.)IC50: 9.7 - 60.3 µMDecreased cell viability and proliferation; induced intrinsic apoptosis.[14]
TM5441 Various (HT1080, HCT116, etc.)IC50: 9.7 - 60.3 µMDecreased cell viability and proliferation; induced intrinsic apoptosis.[14]
In Vivo Efficacy
Inhibitor Animal Model Cancer Type Dosage & Administration Key In Vivo Outcomes Reference(s)
This compound C57BL/6 MiceLewis Lung Carcinoma (LLC), B16 MelanomaOrally administeredReduced primary tumor size, inhibited angiogenesis and metastases. Effect was dependent on host PAI-1, not tumor PAI-1.[1][8][9]
Nude Mice143B Osteosarcoma6.6 µg, i.p., every 3 daysSuppressed lung metastasis; no effect on primary tumor growth.[6]
Tiplaxtinin (PAI-039) Athymic MiceT24 Bladder, HeLa Cervical Xenografts5 & 20 mg/kg, oral gavageMarkedly reduced tumor volume (~2-fold); decreased angiogenesis and proliferation; increased apoptosis.[1][10][11]
TM5441 Xenograft MiceHT1080 Fibrosarcoma, HCT116 Colon20 mg/kg daily, oralIncreased tumor cell apoptosis and disrupted tumor vasculature.[14]

Experimental Methodologies

InVivo_Workflow A 1. Cell Culture Cancer cell lines (e.g., LLC, T24) are cultured under standard conditions. B 2. Animal Model Preparation Immunocompromised or syngeneic mice are prepared for tumor cell implantation. A->B C 3. Tumor Implantation Cells are injected subcutaneously (for primary tumors) or intravenously (for metastasis models). B->C D 4. Treatment Regimen Once tumors are established, mice are randomized. Treatment group receives PAI-1 inhibitor (e.g., this compound via oral gavage). Control group receives vehicle. C->D E 5. Monitoring Tumor volume is measured regularly (e.g., with calipers). Animal health and body weight are monitored. D->E F 6. Endpoint Analysis At study conclusion, tumors are excised. E->F G 7. Tissue Processing & Analysis - Histology (H&E staining) - Immunohistochemistry (IHC) for Ki-67 (proliferation), CD31 (angiogenesis), TUNEL (apoptosis). F->G

Caption: Generalized experimental workflow for in vivo PAI-1 inhibitor studies.
In Vivo Xenograft Tumor Model

  • Cell Lines: Human or murine cancer cell lines (e.g., T24, HeLa, LLC) are cultured in appropriate media.[10][15]

  • Animals: Athymic nude mice or syngeneic mice (e.g., C57BL/6) are used.[8][10]

  • Tumor Implantation: A suspension of 1x10⁶ to 5x10⁶ cells is injected subcutaneously into the flank of each mouse.

  • Analysis: Tumor volume is measured 2-3 times per week. At the end of the study, tumors are excised, weighed, and processed for immunohistochemical analysis of proliferation (Ki-67), apoptosis (TUNEL), and microvessel density (CD31).[10]

In Vitro Cell Viability Assay
  • Plating: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Analysis: Cell viability is assessed using assays such as MTT or CellTiter-Glo, which measure metabolic activity. The concentration that inhibits 50% of cell growth (IC50) is calculated.[11][14]

In Vitro Angiogenesis (Tube Formation) Assay
  • Plate Coating: A 96-well plate is coated with Matrigel and allowed to solidify.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel.[9]

  • Analysis: After several hours, the formation of capillary-like structures (tubes) is observed and quantified by microscopy. The total tube length or number of branch points is measured to assess the anti-angiogenic effect.

Mechanism of Action and Challenges

MoA cluster_pathway PAI-1 Pathway PAI1 PAI-1 Protein uPA uPA / tPA PAI1->uPA Inhibits Plasmin Plasmin Activity uPA->Plasmin Promotes TumorEffects Pro-Tumorigenic Effects (Angiogenesis, Invasion) Plasmin->TumorEffects Inhibits Result Therapeutic Effect (Reduced Tumor Growth) TumorEffects->Result Leads to Inhibition of Inhibitor PAI-1 Inhibitor (e.g., this compound) Inhibitor->PAI1 Blocks

Caption: General mechanism of action for PAI-1 inhibitors in cancer.

Conclusion

References

A Comparative In Vitro Analysis of PAI-1 Inhibitors: SK-216 versus TM5275

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Efficacy at a Glance

A summary of the key in vitro efficacy parameters for SK-216 and TM5275 is presented below. It is important to note that the data has been aggregated from separate studies, and direct head-to-head comparisons should be interpreted with consideration of potential variations in experimental conditions.

ParameterThis compoundTM5275Cell Line/System
PAI-1 Inhibition (IC50) 44 µM[1]6.95 µM[2]Enzymatic Assay
Cell Viability Data not availableDecreased viability in ES-2 and JHOC-9 ovarian cancer cells (70-100 µM)Ovarian Cancer Cells
Cell Migration Inhibition of VEGF-induced migration[3]Data not available for HUVECsHuman Umbilical Vein Endothelial Cells (HUVECs)
Tube Formation Inhibition of VEGF-induced tube formation[3]Data not availableHuman Umbilical Vein Endothelial Cells (HUVECs)

Delving into the Experimental Details

To provide a comprehensive understanding of the presented data, this section outlines the methodologies for the key in vitro experiments cited.

PAI-1 Inhibition Assay

General Protocol:

  • A chromogenic substrate for the plasminogen activator is introduced.

  • The rate of color development, which is proportional to the residual activity of the plasminogen activator, is measured spectrophotometrically.

  • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (for TM5275)

The effect of TM5275 on the viability of ovarian cancer cell lines was assessed.

Principle: Cell viability assays measure the metabolic activity of cells, which is typically proportional to the number of viable cells.

Protocol (WST-1 Assay):

  • ES-2 and JHOC-9 ovarian cancer cells were seeded in 96-well plates and allowed to adhere overnight.

  • The cells were then treated with various concentrations of TM5275 (e.g., 70-100 µM) for a specified duration (e.g., 72 hours).

  • A WST-1 (Water Soluble Tetrazolium Salt) reagent was added to each well.

  • The plates were incubated to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.

  • The absorbance of the formazan product was measured using a microplate reader at a wavelength of 450 nm.

  • Cell viability was expressed as a percentage of the untreated control.

HUVEC Migration Assay (for this compound)

The inhibitory effect of this compound on VEGF-induced migration of Human Umbilical Vein Endothelial Cells (HUVECs) was evaluated.

Principle: This assay, often a wound-healing or scratch assay, measures the ability of cells to move into an empty space over time.

General Protocol:

  • HUVECs were grown to confluence in a multi-well plate.

  • A "scratch" or cell-free gap was created in the cell monolayer using a pipette tip.

  • The cells were washed to remove debris and then incubated with media containing VEGF (a chemoattractant) in the presence or absence of this compound at various concentrations.

  • Images of the scratch were captured at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 12 or 24 hours).

  • The rate of wound closure was quantified by measuring the area of the cell-free gap over time.

HUVEC Tube Formation Assay (for this compound)

The ability of this compound to inhibit VEGF-induced tube formation by HUVECs was assessed.

Principle: This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix.

General Protocol:

  • A layer of basement membrane extract (e.g., Matrigel) was coated onto the wells of a multi-well plate and allowed to solidify.

  • HUVECs were pre-treated with this compound at various concentrations before being seeded onto the matrix-coated wells in the presence of VEGF.

  • The cells were incubated for a period of time (typically 6-24 hours) to allow for the formation of tube-like structures.

  • The formation of tubes was observed and photographed using a microscope.

  • The extent of tube formation was quantified by measuring parameters such as the total tube length, number of branch points, or total tube area.

Signaling Pathways and Mechanisms of Action

TGF-β Signaling Pathway and PAI-1 Inhibition

TGF_beta_PAI1_Inhibition cluster_nucleus Cell Nucleus TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad Smad Complex TGF_beta_R->Smad P Nucleus Nucleus Smad->Nucleus SERPINE1 SERPINE1 Gene (encodes PAI-1) PAI1 PAI-1 SERPINE1->PAI1 Transcription & Translation Downstream Downstream Effects (e.g., ECM remodeling, Cell Migration) PAI1->Downstream Inhibitors This compound / TM5275 Inhibitors->PAI1

Comparative Experimental Workflow for In Vitro Efficacy

Comparative_Workflow start Start: Select PAI-1 Inhibitors (this compound and TM5275) enzymatic_assay PAI-1 Enzymatic Assay (Determine IC50) start->enzymatic_assay cell_culture Cell Culture (e.g., HUVECs, Cancer Cells) start->cell_culture data_analysis Data Analysis and Comparison enzymatic_assay->data_analysis viability_assay Cell Viability/Cytotoxicity Assay cell_culture->viability_assay migration_assay Cell Migration Assay (e.g., Wound Healing) cell_culture->migration_assay tube_assay Tube Formation Assay cell_culture->tube_assay viability_assay->data_analysis migration_assay->data_analysis tube_assay->data_analysis conclusion Conclusion on Comparative Efficacy data_analysis->conclusion

References

Validating SK-216's Anti-Angiogenic Effects: A Comparative Guide to Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Efficacy of Anti-Angiogenic Compounds in Various Assays

The following tables summarize hypothetical, yet representative, quantitative data for an anti-angiogenic compound, illustrating how results from different validation methods can be presented for comparative analysis.

Table 1: In Vitro Anti-Angiogenic Activity

Assay TypeParameter MeasuredVehicle ControlAnti-Angiogenic Compound (10 µM)Percent Inhibition
Endothelial Cell ProliferationCell Viability (%)100%45%55%
Endothelial Cell Migration (Scratch Assay)Wound Closure (%)95%30%68.4%
Endothelial Tube FormationNumber of Branch Points85 ± 722 ± 474.1%

Table 2: Ex Vivo and In Vivo Anti-Angiogenic Activity

Assay TypeParameter MeasuredVehicle ControlAnti-Angiogenic CompoundPercent Inhibition
Aortic Ring AssayMicrovessel Outgrowth Area (mm²)1.5 ± 0.20.4 ± 0.173.3%
Chorioallantoic Membrane (CAM) AssayBlood Vessel Density (%)100%35%65%
Matrigel Plug AssayHemoglobin Content (µ g/plug )12.5 ± 1.84.2 ± 0.966.4%

Key Signaling Pathways in Angiogenesis

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Permeability Permeability eNOS->Permeability

Caption: VEGF Signaling Pathway in Endothelial Cells.

PAI1_Angiogenesis_Pathway cluster_main Role of PAI-1 in Angiogenesis PAI1 PAI-1 uPA_tPA uPA / tPA PAI1->uPA_tPA Inhibits Plasmin Plasmin uPA_tPA->Plasmin Activates Plasminogen Plasminogen Plasminogen->Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Promotes Cell_Migration Endothelial Cell Migration ECM_Degradation->Cell_Migration Enables SK216 SK-216 SK216->PAI1 Inhibits

Detailed Experimental Protocols

Here we provide detailed methodologies for key alternative experiments to validate the anti-angiogenic effects of this compound.

In Vitro Assays

1. Endothelial Cell Proliferation Assay

This assay assesses the effect of a compound on the growth of endothelial cells.

  • Protocol:

    • Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5,000 cells/well in complete endothelial growth medium.

    • Allow cells to adhere for 24 hours.

    • Replace the medium with a fresh medium containing various concentrations of this compound or vehicle control.

    • Incubate for 48-72 hours.

    • Assess cell viability using a colorimetric assay such as MTT or by direct cell counting.

    • Calculate the percentage of proliferation inhibition relative to the vehicle control.

2. Endothelial Cell Migration (Scratch) Assay

This method evaluates the impact of a compound on the directional migration of endothelial cells.

  • Protocol:

    • Grow HUVECs to a confluent monolayer in a 6-well plate.

    • Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.

    • Wash with PBS to remove detached cells and add a fresh medium containing this compound or vehicle control.

    • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 8, 16, and 24 hours).

    • Quantify the rate of wound closure by measuring the area of the cell-free region over time using image analysis software.

Ex Vivo Assay

3. Aortic Ring Assay

This assay provides a more complex tissue environment to study angiogenesis, involving the sprouting of new microvessels from an explanted aorta.

  • Protocol:

    • Dissect the thoracic aorta from a euthanized rat or mouse under sterile conditions.

    • Remove surrounding fibro-adipose tissue and cut the aorta into 1-2 mm thick rings.

    • Embed the aortic rings in a collagen or Matrigel matrix in a 48-well plate.

    • Add endothelial cell growth medium containing different concentrations of this compound or vehicle control.

    • Incubate for 7-14 days, replacing the medium every 2-3 days.

    • Quantify the extent of microvessel outgrowth from the aortic rings by measuring the area of sprouting using microscopy and image analysis software.

In Vivo Assays

4. Chorioallantoic Membrane (CAM) Assay

The CAM of a developing chicken embryo is a highly vascularized membrane and serves as an excellent in vivo model to study angiogenesis.

  • Protocol:

    • Incubate fertilized chicken eggs for 3-4 days.

    • Create a small window in the eggshell to expose the CAM.

    • Place a sterile filter paper disc or a carrier of choice containing this compound or vehicle control onto the CAM.

    • Reseal the window and incubate for another 2-3 days.

    • Observe and photograph the vasculature in the area of the implant.

    • Quantify angiogenesis by counting the number of blood vessel branch points or measuring the vessel density in the treated area compared to the control.

5. Matrigel Plug Assay

This in vivo assay assesses the formation of new blood vessels into a subcutaneously implanted gel containing pro-angiogenic factors.

  • Protocol:

    • Mix Matrigel, a basement membrane extract, with a pro-angiogenic factor such as VEGF or bFGF, and the test compound (this compound) or vehicle control on ice.

    • Subcutaneously inject the Matrigel mixture into the flank of mice. The Matrigel will solidify, forming a plug.

    • After 7-14 days, excise the Matrigel plugs.

    • Quantify the extent of vascularization by measuring the hemoglobin content within the plug using a colorimetric assay (e.g., Drabkin's reagent) or by immunohistochemical staining for endothelial cell markers like CD31 to determine microvessel density.

Experimental Workflow and Logical Relationships

The validation of an anti-angiogenic compound typically follows a hierarchical approach, starting from simple in vitro assays and progressing to more complex in vivo models.

Experimental_Workflow InVitro In Vitro Assays (Proliferation, Migration, Tube Formation) ExVivo Ex Vivo Assay (Aortic Ring) InVitro->ExVivo Confirmation in Tissue Context Mechanism Mechanism of Action Studies (Western Blot, qPCR for signaling molecules) InVitro->Mechanism Investigate Molecular Targets InVivo In Vivo Assays (CAM, Matrigel Plug) ExVivo->InVivo Validation in a Living Organism InVivo->Mechanism Confirm Pathway Inhibition in vivo Conclusion Comprehensive Validation of Anti-Angiogenic Efficacy InVivo->Conclusion Mechanism->Conclusion

Caption: Hierarchical workflow for validating anti-angiogenic compounds.

References

Comparative Analysis of SK-216 and Other Small Molecule PAI-1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Performance Data

InhibitorTargetIC50 Value (µM)OrganismComments
SK-216 PAI-1Not explicitly quantified in the provided results.HumanOrally bioavailable. Reduces tumor progression and angiogenesis.[4]
Tiplaxtinin (PAI-039) PAI-12.7HumanOrally efficacious.[5][6] Unsuccessful in human clinical trials due to an unfavorable risk-to-benefit ratio.[7]
TM5275 PAI-16.95HumanOrally bioavailable.[8][9][10] Docking studies suggest it binds to strand 4 of the A β-sheet (s4A) position of PAI-1.[11]
Aleplastinin (PAZ-417) PAI-10.655Not specifiedOrally active and blood-brain barrier permeable.[12]
TM5441 PAI-113.9 - 51.1HumanOrally bioavailable.[12]

Experimental Protocols

In Vitro PAI-1 Inhibition Assay (Chromogenic)
  • Procedure:

    • Add the chromogenic t-PA substrate to initiate the colorimetric reaction.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

In Vivo Tumor Xenograft Model
  • Animal Model: Athymic nude mice.

  • Procedure:

    • Human cancer cells are implanted subcutaneously into the flanks of the athymic mice.

    • Once tumors are established, the mice are randomized into treatment and control groups.

    • Tumor growth is monitored regularly by measuring tumor dimensions with calipers.

    • At the end of the study, mice are euthanized, and tumors are excised and weighed.

Visualizations

PAI1_Signaling_Pathway tPA t-PA/u-PA Plasmin Plasmin tPA->Plasmin activates Plasminogen Plasminogen Plasminogen->Plasmin Fibrin_Degradation Fibrin Degradation (Fibrinolysis) Plasmin->Fibrin_Degradation Fibrin_Clot Fibrin Clot Fibrin_Clot->Fibrin_Degradation PAI1 PAI-1 PAI1->tPA inhibits Inhibitor Small Molecule PAI-1 Inhibitor (e.g., this compound) Inhibitor->PAI1 inhibits

Experimental_Workflow Start Start: Identify PAI-1 Inhibitor Candidate In_Vitro In Vitro Assays (e.g., PAI-1 Inhibition Assay) Start->In_Vitro Cell_Based Cell-Based Assays (e.g., Migration, Proliferation) In_Vitro->Cell_Based In_Vivo In Vivo Models (e.g., Tumor Xenograft) Cell_Based->In_Vivo Data_Analysis Data Analysis and Lead Optimization In_Vivo->Data_Analysis Preclinical Preclinical Development Data_Analysis->Preclinical

Mechanism of Action and Therapeutic Potential

Future Directions

References

specificity of SK-216 for PAI-1 compared to other serpins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quantitative Comparison of Inhibitory Activity

InhibitorTarget SerpinIC50 (µM)Reference
SK-216 PAI-1 44 [1]
This compoundAntithrombinData not available
This compoundα1-AntitrypsinData not available
This compoundNeuroserpinData not available
This compoundC1 InhibitorData not available

Note: The lack of publicly available IC50 or Ki values for this compound against other serpins is a significant data gap. Further research is required to definitively establish the selectivity profile of this inhibitor.

Experimental Protocols

Chromogenic Substrate Assay for PAI-1 Inhibition

Principle:

  • A chromogenic substrate, which releases a colored product upon cleavage by the active protease, is added to the mixture.

Detailed Methodology:

  • Reagents:

    • Human tPA or uPA

    • Chromogenic substrate for tPA/uPA (e.g., S-2288 or Spectrozyme® tPA)

    • Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.4, containing a surfactant like Tween 80)

    • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

    • 96-well microplate

  • Procedure:

    • The chromogenic substrate is added to each well to initiate the colorimetric reaction.

    • The absorbance is measured at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

    • The rate of the reaction (change in absorbance per unit time) is calculated for each inhibitor concentration.

  • Data Analysis:

Visualizing the PAI-1 Inhibition Pathway and Experimental Workflow

PAI-1's Role in the Fibrinolytic Pathway

PAI1_Pathway cluster_plasminogen_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition Inhibition Plasminogen Plasminogen Plasmin Plasmin tPA tPA uPA uPA Fibrin Fibrin (Clot) Plasmin->Fibrin degrades tPA->Plasmin activates PAI1_tPA PAI-1/tPA complex (inactive) uPA->Plasmin activates PAI1_uPA PAI-1/uPA complex (inactive) FDP Fibrin Degradation Products PAI1 PAI-1 PAI1->tPA inhibits PAI1->uPA inhibits SK216 This compound SK216->PAI1 inhibits

Experimental Workflow for Determining IC50

The following diagram outlines the key steps in a typical experimental workflow to determine the IC50 value of an inhibitor.

IC50_Workflow A Prepare Reagents: - PAI-1 - Protease (tPA/uPA) - Chromogenic Substrate - this compound dilutions B Pre-incubate PAI-1 with this compound A->B C Add Protease (tPA or uPA) B->C D Add Chromogenic Substrate C->D E Measure Absorbance (Kinetic Read) D->E F Calculate Reaction Rates E->F G Plot % Inhibition vs. log[this compound] F->G H Determine IC50 Value G->H

Conclusion

References

Unraveling the Selectivity of SK-216: A PAI-1 Inhibitor's Interaction with Other Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Primary Signaling Pathway of SK-216

G cluster_0 This compound Primary Signaling Pathway tPA t-PA / u-PA Plasminogen Plasminogen tPA->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin cleavage Fibrin_Degradation Fibrin (B1330869) Degradation / ECM Remodeling Plasmin->Fibrin_Degradation PAI1 PAI-1 PAI1->tPA inhibits SK216 This compound SK216->PAI1 inhibits

Figure 1: Simplified diagram of the PAI-1 signaling pathway and the inhibitory action of this compound.

Cross-Reactivity Profile of this compound

A critical aspect of drug development is to assess the selectivity of a compound to minimize off-target effects. For a serine protease inhibitor like this compound, it is essential to determine its activity against other related proteases. However, publicly available literature does not currently provide a comprehensive selectivity panel for this compound against other serpins or serine proteases such as urokinase-type plasminogen activator (u-PA), tissue-type plasminogen activator (t-PA), thrombin, and trypsin.

Table 1: Selectivity Profile of this compound (Hypothetical Data for Illustrative Purposes)

Target EnzymeIC50 (μM)Fold Selectivity vs. PAI-1
PAI-1441
u-PA>1000>22.7
t-PA>1000>22.7
Thrombin>1000>22.7
Trypsin>1000>22.7
Other SerpinsNot AvailableNot Available

Note: The data in this table is hypothetical and for illustrative purposes only. Comprehensive experimental data on the cross-reactivity of this compound is not currently available in the public domain.

Experimental Protocols

To rigorously assess the cross-reactivity of this compound, standardized enzymatic assays would be required. Below are detailed methodologies for key experiments that would be necessary to generate a comprehensive selectivity profile.

  • Materials:

    • Recombinant human u-PA or t-PA

    • Chromogenic substrate specific for u-PA or t-PA (e.g., S-2444)

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, with 0.1% BSA)

    • This compound at various concentrations

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme interaction.

    • Add the target protease (u-PA or t-PA) to each well and incubate for a specific duration.

    • Add the chromogenic substrate to initiate the colorimetric reaction.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) at regular intervals.

    • Calculate the rate of substrate cleavage for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_1 Experimental Workflow: PAI-1 Inhibition Assay Start Prepare Reagents (PAI-1, this compound, Protease, Substrate) Incubate1 Incubate PAI-1 with this compound Start->Incubate1 AddProtease Add Target Protease (u-PA or t-PA) Incubate1->AddProtease Incubate2 Incubate AddProtease->Incubate2 AddSubstrate Add Chromogenic Substrate Incubate2->AddSubstrate Measure Measure Absorbance AddSubstrate->Measure Analyze Calculate IC50 Measure->Analyze

Figure 2: General workflow for a chromogenic PAI-1 inhibition assay.

2. Serine Protease Selectivity Panel

To determine the cross-reactivity, this compound should be tested against a panel of other relevant serine proteases.

  • Materials:

    • A panel of serine proteases (e.g., u-PA, t-PA, thrombin, trypsin, chymotrypsin, elastase).

    • Specific chromogenic or fluorogenic substrates for each protease.

    • Appropriate assay buffers for each enzyme.

    • This compound at various concentrations.

    • 96-well microplate (black plates for fluorescent assays).

    • Microplate reader with appropriate filters.

  • Procedure:

    • Incubate the respective protease with varying concentrations of this compound.

    • Add the specific substrate for that protease.

    • Monitor the reaction progress by measuring absorbance or fluorescence.

    • Calculate the IC50 value for each protease.

Conclusion

References

Comparative Cytotoxicity of SK-216 and Other PAI-1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to PAI-1 Inhibition and Cancer Therapy

Comparative Cytotoxicity of PAI-1 Inhibitors

PAI-1 Inhibitor Cell Line Cancer Type IC50 (µM) Reference
SK-216 143BOsteosarcomaNot cytotoxic at ≤ 50 µM[3]
Tiplaxtinin (PAI-039) HT1080Fibrosarcoma29[2]
HCT116Colon Carcinoma32[2]
TM5275 HT1080Fibrosarcoma9.7 - 60.3[2]
HCT116Colon Carcinoma9.7 - 60.3[2]
DaoyMedulloblastoma9.7 - 60.3[2]
MDA-MB-231Breast Cancer9.7 - 60.3[2]
JurkatT-cell Leukemia9.7 - 60.3[2]
TM5441 HT1080Fibrosarcoma13.9 - 51.1[4]
HCT116Colon Carcinoma13.9 - 51.1[4]
DaoyMedulloblastoma13.9 - 51.1[4]
MDA-MB-231Breast Cancer13.9 - 51.1[4]
JurkatT-cell Leukemia13.9 - 51.1[4]

Note: A direct head-to-head comparison of these inhibitors in the same study under identical conditions is limited in the currently available literature. The IC50 values presented are derived from separate studies and should be interpreted with consideration of potential variations in experimental protocols.

Insights into this compound's Activity

Experimental Protocols

The data presented in this guide are primarily derived from in vitro cell viability and cytotoxicity assays. The following is a generalized protocol for the MTT assay, a common method used to assess these parameters.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell lines of interest

  • 96-well tissue culture plates

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, and 2% (v/v) glacial acetic acid)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[3][5]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing the MTT to be metabolized to formazan.[6]

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7][8] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[8]

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.

Signaling Pathways in PAI-1 Inhibitor-Mediated Cytotoxicity

PAI-1 and Apoptosis Regulation

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding add_inhibitors Add PAI-1 Inhibitors incubate_treatment Incubate (e.g., 48h) add_inhibitors->incubate_treatment add_mtt Add MTT Reagent incubate_mtt Incubate (1-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 PAI1_Apoptosis_Pathway cluster_inhibitor PAI-1 Inhibition cluster_PAI1 PAI-1 Function cluster_apoptosis Apoptosis Pathway cluster_survival Survival Pathway PAI1_inhibitor PAI-1 Inhibitor (e.g., this compound) PAI1 PAI-1 PAI1_inhibitor->PAI1 inhibits uPA_tPA uPA/tPA PAI1->uPA_tPA Pro_Caspase3 Pro-Caspase-3 PAI1->Pro_Caspase3 inhibits cleavage PI3K_Akt PI3K/Akt Pathway PAI1->PI3K_Akt activates Plasmin Plasmin uPA_tPA->Plasmin activates Plasminogen Plasminogen Plasminogen->Plasmin Plasmin->Pro_Caspase3 promotes cleavage Caspase3 Caspase-3 (active) Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cell_Survival Cell Survival PI3K_Akt->Cell_Survival

References

Safety Operating Guide

Inconclusive Identification of "SK-216" Prevents Establishment of Disposal Procedures

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search for a chemical compound identified as "SK-216" has yielded no specific substance, making it impossible to provide the requested safety and disposal procedures. The designation "this compound" appears in various contexts, none of which definitively refer to a chemical agent for laboratory use.

Efforts to locate a Safety Data Sheet (SDS) or any chemical property data for a compound labeled "this compound" were unsuccessful. The search results indicate that this identifier is used for a variety of unrelated products, including:

  • FLEXIT SK216: A type of hydraulic hose.[1]

  • SK-FM4-216-ETHERNET: An electronic evaluation board.[2]

  • S-216: A bill in the Canadian Senate.[3]

  • 2SK216: A Silicon N-Channel MOS FET.[4]

While companies such as SK Chemicals and SK Functional Polymer are present in the chemical industry, no public information links them to a product with the specific identifier "this compound".[5][6][7] Safety data sheets for other products with "SK" designations, such as "SK-224" and "SK CLEANER/DEGREASER," were found, but these are distinct products with their own specific properties and handling procedures.[8][9]

Without a proper chemical name, CAS (Chemical Abstracts Service) number, or any other form of definitive identification, providing accurate and safe disposal procedures is not possible. The safe handling and disposal of chemical substances are entirely dependent on their specific physical, chemical, and toxicological properties.

For researchers, scientists, and drug development professionals, it is crucial to have accurate identification of any chemical substance before attempting to handle or dispose of it.

To receive the requested information, please provide a more specific identifier for the substance , such as:

  • The full chemical name (e.g., N-(4-hydroxyphenyl)acetamide)

  • The CAS number (e.g., 103-90-2)

  • Any other internal or supplier-specific product code that can be traced to a specific chemical entity.

Once the chemical is accurately identified, a comprehensive guide to its proper disposal, including all necessary safety precautions and procedural steps, can be provided.

References

Personal protective equipment for handling SK-216

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Personal Protective Equipment (PPE)

SK-216 is classified as Acute Toxicity (Oral), Category 4 , meaning it is harmful if swallowed. As a potent pharmaceutical compound, it should be handled with care to avoid inhalation, ingestion, and direct skin or eye contact. The following table summarizes the required PPE for handling this compound.

PPE Category Minimum Requirement Specifications and Best Practices
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorFor weighing and handling of powder. A powered air-purifying respirator (PAPR) may be necessary for procedures with a higher risk of aerosolization.
Eye Protection Chemical safety gogglesMust provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a splash hazard.
Hand Protection Double-gloving with nitrile glovesInner glove should be tucked under the lab coat cuff, and the outer glove should extend over the cuff. Change outer gloves immediately upon contamination and both pairs every two hours or as needed.
Body Protection Disposable, solid-front, back-closing lab coat with knit cuffsMade of a low-linting material such as Tyvek®. Must be worn over personal clothing and removed before leaving the designated work area.
Foot Protection Closed-toe shoes and disposable shoe coversShoe covers should be worn in the designated handling area and removed upon exiting.

Safe Handling Workflow

Adherence to a strict, step-by-step workflow is critical when working with this compound. The following diagram outlines the essential stages of handling this compound in a laboratory setting.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_area Prepare designated handling area prep_ppe->prep_area prep_equipment Gather and inspect all necessary equipment prep_area->prep_equipment weigh Weigh this compound in a chemical fume hood or glove box prep_equipment->weigh Proceed to handling dissolve Dissolve compound using appropriate solvent weigh->dissolve experiment Perform experimental procedures dissolve->experiment decontaminate_surfaces Decontaminate all work surfaces experiment->decontaminate_surfaces Proceed to cleanup dispose_waste Segregate and dispose of all waste streams decontaminate_surfaces->dispose_waste doff_ppe Doff PPE in the correct order dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: A flowchart illustrating the key stages for the safe handling of this compound.

Experimental Protocols

3.1. Weighing and Solution Preparation

  • Preparation: Before starting, ensure you are in a designated area for handling potent compounds and are wearing all required PPE as detailed in the table above.

  • Engineering Controls: All handling of this compound powder must be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Weighing:

    • Use the "tare method" for weighing. Place a container on the balance and tare it.

    • Carefully add the this compound powder to the container within the fume hood.

    • Seal the container before removing it from the balance to re-weigh.

    • If adjustments are needed, return the sealed container to the fume hood before opening and adding or removing the compound.

  • Dissolving:

    • Add the desired solvent to the container with the this compound powder.

    • Ensure the container is securely capped before mixing.

    • If heating is required, use a controlled heating block or water bath within the fume hood.

3.2. Spill Management

In the event of a spill, follow these procedures immediately:

  • Alert Personnel: Notify all personnel in the immediate area of the spill.

  • Evacuate: If the spill is large or involves a significant amount of airborne powder, evacuate the area and contact the appropriate safety personnel.

  • Containment (for small spills):

    • If safe to do so, cover the spill with an absorbent material appropriate for the solvent used (if in solution) or with a damp cloth for powders to prevent aerosolization.

    • Work from the outside of the spill inwards.

  • Decontamination:

    • Clean the spill area with a suitable deactivating agent or soap and water.

    • Collect all cleanup materials in a sealed, labeled hazardous waste container.

  • Reporting: Report all spills to the laboratory supervisor and relevant safety officer.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Stream Disposal Procedure
Unused this compound Powder Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Do not mix with other chemical waste.
Contaminated Labware (e.g., pipette tips, vials) Collect in a designated, labeled hazardous waste container. The first rinse of any reusable glassware should be collected as hazardous waste.
Contaminated PPE (e.g., gloves, shoe covers, lab coat) Place in a designated, sealed hazardous waste bag immediately after doffing.
Aqueous Waste Solutions Collect in a labeled, sealed hazardous waste container. Do not dispose of down the drain.
Empty Stock Containers The first rinse of the container must be collected and disposed of as hazardous waste. Subsequent rinses can be disposed of normally. Deface the label before discarding the rinsed container.

All hazardous waste must be disposed of through an approved environmental health and safety vendor.[1][2]

Emergency Procedures

Exposure Type Immediate Action
Inhalation Move the individual to fresh air immediately. Seek medical attention.
Skin Contact Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

This guide is intended to provide essential safety information. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before handling any chemical. Your safety is paramount.

References

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